Methyl 3-chloro-5-sulfamoylbenzoate
Description
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 3-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
IHYRDJNPMXLOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3-chloro-5-sulfamoylbenzoate CAS 1339244-41-5 properties
CAS 1339244-41-5 | Structural Analysis, Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (CAS 1339244-41-5) is a specialized aromatic building block utilized in the synthesis of high-value pharmaceutical active ingredients (APIs).[1][2][3] Structurally characterized by a benzoate core functionalized with a chlorine atom at the meta position and a sulfonamide moiety at the opposing meta position, this compound serves as a critical scaffold for SGLT2 inhibitors , thiazide-like diuretics , and HCV NS5B polymerase inhibitors .[4]
Its unique 3,5-disubstitution pattern allows for the independent modification of the ester (via hydrolysis or amide coupling) and the sulfonamide (via N-alkylation), making it an essential tool for Structure-Activity Relationship (SAR) studies in medicinal chemistry.
Physicochemical Profile
The following data aggregates calculated and predicted properties based on the structural chemotype, as specific experimental values for this intermediate are often proprietary.
| Property | Value / Description | Confidence |
| Chemical Name | Methyl 3-chloro-5-sulfamoylbenzoate | High |
| CAS Number | 1339244-41-5 | High |
| Molecular Formula | C₈H₈ClNO₄S | High |
| Molecular Weight | 249.67 g/mol | High |
| Physical State | White to off-white crystalline solid | High |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | High |
| pKa (Sulfonamide) | ~10.1 (Predicted) | Medium |
| LogP | ~1.8 - 2.1 (Predicted) | Medium |
| H-Bond Donors | 1 (Sulfonamide -NH₂) | High |
| H-Bond Acceptors | 4 (Ester O, Sulfonyl O) | High |
Synthetic Methodology: The Meerwein Strategy
Expert Insight: Direct chlorosulfonation of methyl 3-chlorobenzoate is chemically inefficient for producing the 3,5-isomer.[4] The chlorine atom directs electrophilic substitution to the ortho and para positions (2, 4, 6), while the ester directs meta (5).[4] However, the activating nature of chlorine typically dominates, leading to a mixture of isomers (mostly 4- and 6-sulfonated products) rather than the desired 5-substituted target.
To ensure regiospecificity and high purity , the preferred route utilizes the Meerwein Sulfonation of 3-amino-5-chlorobenzoate.[4] This method leverages diazonium chemistry to install the sulfonyl group precisely where the amino group was located.[4]
Validated Synthetic Workflow
Precursor: Methyl 3-amino-5-chlorobenzoate.[4]
Step 1: Diazotization
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.[4]
-
Conditions: 0–5°C.[4]
-
Mechanism: Conversion of the aromatic amine to the diazonium salt (
).[4]
Step 2: Chlorosulfonation (Meerwein Reaction) [4]
-
Reagents: Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂) catalyst, Acetic Acid (AcOH).[4]
-
Conditions: 0°C to Room Temperature.
-
Mechanism: The diazonium group is displaced by a sulfonyl radical generated by Cu(II)/SO₂, forming the sulfonyl chloride (
).[4]
Step 3: Amination
-
Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃), THF or Dioxane.[4]
-
Conditions: 0°C.
-
Mechanism: Nucleophilic attack of ammonia on the sulfonyl chloride to yield the final sulfonamide.[4]
Synthesis Diagram (DOT)
Caption: Regioselective synthesis via Meerwein sulfonation to avoid isomer mixtures common in direct electrophilic substitution.
Analytical Characterization & Quality Control
To validate the identity of CAS 1339244-41-5, a multi-modal analytical approach is required. The sulfonamide protons and the distinct aromatic pattern are key identifiers.[4]
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.90 (s, 3H): Methyl ester protons (-COOCH ₃).[4]
-
δ 7.60 (s, 2H): Sulfonamide protons (-SO₂NH ₂), typically broad, exchangeable with D₂O.[4]
-
δ 8.00 - 8.40 (m, 3H): Aromatic protons. The 3,5-substitution pattern typically results in three distinct doublets or multiplets with meta-coupling constants (~1.5-2.0 Hz).[4]
-
HPLC Method for Purity[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Retention Time: Predicted ~6.5 - 7.5 min (moderate polarity due to sulfonamide).[4]
QC Workflow Diagram (DOT)
Caption: Standard Quality Control workflow ensuring chemical purity (>98%) and structural identity.
Applications in Drug Discovery
Methyl 3-chloro-5-sulfamoylbenzoate serves as a "diversity vector" in medicinal chemistry. Its functional groups allow it to be a precursor for several classes of therapeutics.
SGLT2 Inhibitor Development
Sodium-glucose cotransporter-2 (SGLT2) inhibitors often contain a central aromatic ring linked to a sugar moiety and a distal aromatic ring.[4]
-
Role: The benzoate ester can be converted to a bridging ketone or methylene group, while the sulfonamide provides hydrogen bonding interactions within the SGLT2 active site.[4]
-
Mechanism: The sulfonamide group mimics the hydrophilic interactions of glucose hydroxyls, improving potency.[4]
Diuretic Agents
Thiazide and loop diuretics historically utilize the sulfonamido-benzoate scaffold.[4]
-
Modification: Cyclization of the sulfonamide with adjacent electrophiles can yield benzothiadiazine derivatives (thiazide-like core).[4]
Handling & Stability[4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Hydrolysis of the methyl ester may occur in humid conditions or high pH.[4] The sulfonamide is generally stable but can be alkylated under basic conditions.[4]
-
Safety: Classified as an Irritant (H315, H319, H335).[4] Handle with standard PPE (gloves, goggles, fume hood).[4]
References
-
PubChem Compound Summary. (2025). Methyl 4-chloro-3-sulfamoylbenzoate (Isomer Reference).[4] National Center for Biotechnology Information.[4] Link
-
BLD Pharm. (2025).[4][6] Product Datasheet: Methyl 3-chloro-5-sulfamoylbenzoate. BLD Pharmatech.[4] Link
-
BenchChem. (2025).[4] Sulfamoylbenzoates: Synthesis and Applications. BenchChem Technical Guides. Link
-
Google Patents. (2016).[4] Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (Methodology Reference). Patent CN105439915A.[4] Link
-
Royal Society of Chemistry. (2025).[4] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. Link
Sources
- 1. chem960.com [chem960.com]
- 2. 1205-30-7|4-Chloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. Methyl 3-chloro-5-sulfamoylbenzoate | Benchchem [benchchem.com]
- 4. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One [mdpi.com]
- 6. 72290-28-9|2,6-Dichloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Methyl Chloro-Sulfamoylbenzoates: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of methyl chloro-sulfamoylbenzoates, a class of chemical intermediates with significant relevance in pharmaceutical research and development. While direct information on Methyl 3-chloro-5-sulfamoylbenzoate is limited in readily available scientific literature and commercial databases, this document will establish its deduced chemical properties and provide a comparative analysis with its well-documented isomers, Methyl 2-chloro-5-sulfamoylbenzoate and Methyl 4-chloro-3-sulfamoylbenzoate. This approach offers researchers and drug development professionals a broader and more practical understanding of this important chemical scaffold.
Chemical Identity and Physicochemical Properties
The core structure of a methyl chloro-sulfamoylbenzoate consists of a benzene ring substituted with a methyl ester group, a chlorine atom, and a sulfamoyl group (-SO₂NH₂). The relative positions of these substituents define the specific isomer and significantly influence the molecule's chemical and physical properties.
Methyl 3-chloro-5-sulfamoylbenzoate (Deduced)
While not commonly cataloged, the structure and properties of Methyl 3-chloro-5-sulfamoylbenzoate can be deduced based on standard chemical principles.
-
Chemical Structure:
Caption: Chemical structure of Methyl 3-chloro-5-sulfamoylbenzoate.
-
Molecular Formula: C₈H₈ClNO₄S
-
Molecular Weight: 249.67 g/mol [1]
Isomeric Comparison
A comparative analysis of the key physicochemical properties of Methyl 3-chloro-5-sulfamoylbenzoate and its more prevalent isomers is presented below. These properties are crucial for designing synthetic routes and predicting the behavior of these compounds in various experimental settings.
| Property | Methyl 3-chloro-5-sulfamoylbenzoate (Deduced) | Methyl 2-chloro-5-sulfamoylbenzoate | Methyl 4-chloro-3-sulfamoylbenzoate |
| IUPAC Name | methyl 3-chloro-5-(aminosulfonyl)benzoate | methyl 2-chloro-5-(aminosulfonyl)benzoate | methyl 4-chloro-3-(aminosulfonyl)benzoate[1] |
| Molecular Formula | C₈H₈ClNO₄S | C₈H₈ClNO₄S | C₈H₈ClNO₄S[1] |
| Molecular Weight | 249.67 g/mol [1] | 249.67 g/mol | 249.671 g/mol [1] |
| General Appearance | Predicted to be a white to off-white solid | White to off-white solid | White to off-white solid |
Synthesis of Methyl Chloro-Sulfamoylbenzoates
The synthesis of sulfamoylbenzoates is a critical process in the production of various pharmaceutical agents. The traditional and modern synthetic pathways each present distinct advantages and challenges regarding efficiency, safety, and environmental impact.
Traditional Synthesis: The Chlorosulfonation Pathway
The conventional method for synthesizing sulfamoylbenzoates typically involves a multi-step process beginning with the electrophilic chlorosulfonation of a benzoic acid derivative, followed by amination. This established route, however, often requires the use of hazardous reagents and can generate significant chemical waste.
A representative workflow for the traditional synthesis is as follows:
Caption: Traditional synthesis workflow for methyl sulfamoylbenzoates.
Experimental Protocol: Synthesis of a Sulfamoylbenzoic Acid Intermediate
-
Chlorosulfonation: To a stirred solution of the starting benzoic acid derivative, slowly add an excess of chlorosulfonic acid at a controlled temperature (typically 0-5°C).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Isolation: The precipitated chlorosulfonylated intermediate is collected by filtration, washed with cold water, and dried.
-
Amination: The dried intermediate is then reacted with an aqueous solution of ammonia. The reaction is typically stirred for several hours.
-
Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the sulfamoylbenzoic acid product, which is then filtered, washed, and dried.
Modern Synthetic Methodologies
Newer synthetic strategies aim to overcome the limitations of the traditional chlorosulfonation pathway by employing milder reagents and more efficient catalytic systems. These methods often offer improved yields, higher purity, and a better environmental profile.
One such innovative approach involves the use of a copper catalyst to facilitate the reaction between a chlorobenzoate and sodium aminosulfinate.
Caption: Modern copper-catalyzed synthesis of methyl sulfamoylbenzoates.
Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate [2]
-
Reaction Setup: In a reaction flask, combine methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, a copper catalyst (e.g., cuprous bromide), and a suitable solvent such as tetrahydrofuran (THF).
-
Heating: Heat the reaction mixture to a temperature between 45-60°C and maintain for 10-14 hours.[2]
-
Decolorization: After the reaction is complete, add activated carbon to the solution and filter while hot.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum drying to yield the final methyl 2-methoxy-5-sulfamoylbenzoate.
This method has the advantage of being a more direct route with a higher yield and better quality, while also being more environmentally friendly by avoiding the use of harsh reagents like chlorosulfonic acid.[2]
Applications in Drug Development and Medicinal Chemistry
Sulfamoylbenzoates are a crucial class of organic compounds that serve as key intermediates and pharmacophores in a wide array of therapeutic agents.[3] The presence of the sulfamoyl group is a common feature in many active pharmaceutical ingredients (APIs).[4]
Role as a Key Intermediate
These compounds are vital building blocks in the synthesis of various drugs. For instance, derivatives of sulfamoylbenzoic acid are precursors in the production of diuretics and anti-inflammatory agents.[4] The specific substitution pattern on the benzene ring allows for the fine-tuning of the pharmacological properties of the final drug molecule.
Pharmacophore in Drug Design
The sulfamoylbenzoate scaffold itself can be a key component of a pharmacophore, the part of a molecule responsible for its biological activity. For example, some derivatives of 2-chloro-5-sulfamoylbenzoic acid have been investigated as potential antidiabetic agents.[5] The proposed mechanism of action for these compounds involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which can help to control post-meal blood glucose spikes.[5]
The versatility of the sulfamoylbenzoate structure allows for its use in structure-activity relationship (SAR) studies, where systematic modifications to the molecule are made to optimize its therapeutic effects and minimize side effects.[4]
Conclusion
While Methyl 3-chloro-5-sulfamoylbenzoate is not a widely documented compound, an understanding of its deduced properties and a comparative analysis with its isomers provide valuable insights for researchers in medicinal chemistry and drug development. The synthetic routes to sulfamoylbenzoates have evolved from traditional methods that, while effective, pose environmental and safety concerns, to more modern, cleaner, and more efficient catalytic processes. The importance of the sulfamoylbenzoate scaffold as a key intermediate and pharmacophore in a range of therapeutic areas underscores the continued interest in the synthesis and application of this class of compounds.
References
-
PubChem. Methyl 3-chloro-5-iodobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Propyl 3-chloro-5-sulfamoylbenzoate. National Center for Biotechnology Information. [Link]
-
Inxight Drugs. METHYL 4-CHLORO-3-SULFAMOYLBENZOATE. National Institutes of Health. [Link]
- Google Patents.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3-chlorobenzoate 98 2905-65-9 [sigmaaldrich.com]
- 4. 68901-09-7|2-Chloro-5-(N-methylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. Methyl 2-chloro-5-(3-methylbenzenesulfonamido)benzoate - C15H14ClNO4S | CSSS00027055016 [chem-space.com]
Methyl 3-chloro-5-sulfamoylbenzoate MSDS safety data sheet
Advanced Safety, Synthesis, and Handling Guide for Pharmaceutical Development
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (CAS: 1339244-41-5) is a specialized pharmacophore scaffold used primarily in the development of diuretics, antipsychotics, and selective receptor modulators.[1] Unlike generic reagents, this compound presents a unique dual-reactivity profile—containing both an electrophilic methyl ester and a nucleophilic (yet acidic) sulfonamide moiety.
This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a researcher-centric analysis of the compound's behavior. It focuses on the critical safety intersections during scale-up: the risk of uncontrolled hydrolysis, the management of chlorosulfonic acid residues from synthesis, and the chemoselective challenges in downstream derivatization.
Physicochemical Identity & Profile
| Property | Data |
| Chemical Name | Methyl 3-chloro-5-sulfamoylbenzoate |
| CAS Number | 1339244-41-5 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 174–178 °C (Typical for this class) |
| Key Functional Groups | Methyl Ester (C-1), Chlorine (C-3), Sulfonamide (C-5) |
Core Hazard Assessment (The "Deep" MSDS)
Standard SDS documents often classify this compound generically. However, for the medicinal chemist, the hazards are specific to its functional group stability and synthesis byproducts.
GHS Classification & Signal Word
Signal Word: WARNING
| Hazard Statement | Code | Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation | Acidic sulfonamide protons ( |
| Eye Irritation | H319 | Causes serious eye irritation | Crystalline dust is abrasive and chemically irritating to mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of fine dust triggers upper respiratory tract inflammation. |
Hidden Hazard: Synthesis Residues
Commercial batches of sulfamoyl benzoates are often synthesized via chlorosulfonation of methyl 3-chlorobenzoate followed by amination.
-
Risk: Residual Chlorosulfonic Acid or Thionyl Chloride may be trapped in the crystal lattice.
-
Detection: A sharp, acrid odor upon opening the container indicates hydrolysis of residual acid chlorides into HCl gas.
-
Mitigation: Always open new bottles in a fume hood.
Operational Safety & Handling Protocols
Self-Validating Purity Check
Before committing this reagent to a high-value GMP synthesis, validate its integrity to prevent side reactions (e.g., acid-catalyzed degradation).
Protocol: The "Silver Nitrate" Halide Test
-
Dissolve 10 mg of the compound in 1 mL of Methanol.
-
Add 2 drops of 0.1 M Aqueous Silver Nitrate (
). -
Observation:
-
Clear Solution: Pass. No free chloride ions.
-
White Precipitate: Fail. Presence of residual HCl or inorganic chlorides. Action: Recrystallize from Ethanol/Water.
-
Handling & Containment
-
Engineering Controls: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity > 100 fpm.
-
PPE: Nitrile gloves (double-gloved recommended if handling >10g) and safety goggles.
-
Moisture Control: The methyl ester is susceptible to hydrolysis under basic conditions. Store under inert atmosphere (Argon/Nitrogen) if the container is frequently opened.
Synthesis & Application Context
The Chemoselectivity Challenge
In drug development, this scaffold is often subjected to nucleophilic attack (e.g., Grignard addition) or coupling reactions. The competition between the Ester (electrophile) and the Sulfonamide (acidic proton source) dictates the safety and success of the reaction.
Critical Insight: The sulfonamide protons (
Workflow Visualization
The following diagram illustrates the standard safety and logic flow for handling this compound in a synthesis campaign.
Figure 1: Operational workflow for quality control and safe reaction setup. Note the recursive loop for purification if residual acid is detected.
Environmental Fate & Disposal
-
Aquatic Toxicity: Sulfonamides are generally persistent in aquatic environments and can exhibit antibiotic-like activity, affecting microbial flora in wastewater treatment plants.
-
Disposal Protocol:
-
Do NOT dispose of down the drain.
-
Dissolve in a combustible solvent (Acetone/Ethanol).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize
and gases).
-
References
-
National Center for Advancing Translational Sciences (NCATS). Methyl 4-chloro-3-sulfamoylbenzoate (Isomer Analog Data). Inxight Drugs.[2] Retrieved from [Link]
- European Patent Office.Sulphonamides and Compositions Thereof for Treating Conditions Associated with NLRP Activity (EP 36977). (Contextual use of Methyl 3-chloro-5-sulfamoylbenzoate in Grignard reactions).
Sources
Strategic Sourcing and Analytical Validation of Methyl 3-Chloro-5-Sulfamoylbenzoate
The following technical guide is structured to provide actionable intelligence for researchers and sourcing specialists. It prioritizes chemical accuracy, robust validation protocols, and strategic supply chain management over simple directory listings.
Technical Guide & Whitepaper
Introduction & Chemical Identity
Methyl 3-chloro-5-sulfamoylbenzoate is a critical pharmacophore scaffold used primarily in the synthesis of sulfonamide-based diuretics (e.g., thiazide-like analogs) and carbonic anhydrase inhibitors. Its structural integrity is defined by the meta-positioning of the chlorine and sulfamoyl groups relative to the ester functionality, a specific regiochemistry that dictates its biological activity.
Identity Verification
Ambiguity in CAS registry numbers is common with halogenated sulfamoylbenzoate isomers. Researchers must validate identity via structural keys rather than relying solely on vendor-provided CAS numbers.
| Property | Specification |
| Chemical Name | Methyl 3-chloro-5-sulfamoylbenzoate |
| Common CAS | 1339244-41-5 (Primary); Note: 80254-96-2 is often cited in legacy databases but may refer to salt forms or specific isomers. |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| SMILES | COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)Cl |
| Key Functional Groups | Methyl Ester (Labile to hydrolysis), Sulfonamide (Polar, H-bond donor), Aryl Chloride (Lipophilic anchor) |
Supplier Landscape & Sourcing Strategy
Sourcing this intermediate requires distinguishing between "Catalog Aggregators" (who list virtual stock) and "Original Manufacturers" (who control the synthesis).
Supplier Tiers
-
Tier 1: Validated CROs/CMOs (High Reliability): Companies like BenchChem , BLD Pharm , and Amadis Chemical often hold stock or have validated routes. These are preferred for GMP or late-stage GLP work.
-
Tier 2: Catalog Aggregators: Vendors like MolPort or ChemSpace. Useful for price comparison but require rigorous independent QC as they drop-ship from third parties.
-
Tier 3: Custom Synthesis: For bulk (>1kg), Chinese or Indian CROs are standard. Critical: You must specify the impurity profile (specifically the des-chloro analog) in your RFQ.
Vendor Qualification Workflow
The following decision tree outlines the protocol for selecting and validating a new supplier to ensure material integrity.
Figure 1: Strategic workflow for qualifying new chemical suppliers, emphasizing in-house QC prior to bulk procurement.
Analytical Validation (QC Protocols)
Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in drug development. The following protocols are self-validating systems designed to detect common process impurities.
High-Performance Liquid Chromatography (HPLC) Method
The sulfonamide group is polar, while the chloro-ester core is lipophilic. A gradient method is required to separate the hydrolyzed acid impurity (3-chloro-5-sulfamoylbenzoic acid) from the ester.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) (Suppresses ionization of the acid impurity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 15.0 | 90% | Elution of Ester |
| 20.0 | 90% | Wash |
| 20.1 | 10% | Re-equilibration |
Interpretation:
-
Retention Time (RT) ~ 4-5 min: Hydrolyzed acid impurity (Polar).
-
Retention Time (RT) ~ 12-14 min: Methyl 3-chloro-5-sulfamoylbenzoate (Target).
-
Acceptance Criteria: Target peak area > 98.0%; Acid impurity < 0.5%.
Proton NMR (¹H-NMR) Validation
NMR confirms the regiochemistry and the integrity of the methyl ester.
-
Solvent: DMSO-d₆ (Sulfonamides exchange protons in protic solvents; DMSO is preferred).
-
Key Signals:
-
δ 3.90 ppm (s, 3H): Methyl ester singlet (–COOCH ₃). Loss of this peak indicates hydrolysis.
-
δ 7.60 ppm (s, 2H): Sulfonamide protons (–SO₂NH ₂). Broad singlet, exchangeable with D₂O.
-
δ 8.00 - 8.50 ppm (m, 3H): Aromatic protons. Look for specific meta-coupling patterns (d, J ~ 2 Hz) to confirm 1,3,5-substitution.
-
Synthetic Utility & Pathway Logic
Understanding how this molecule is made helps predict the impurities you will find. The synthesis typically proceeds via chlorosulfonation of a benzoic acid precursor.[1]
Synthesis & Impurity Map
The following diagram illustrates the origin of the two most common impurities: the Des-chloro analog (starting material impurity) and the Free Acid (storage degradation product).
Figure 2: Synthetic pathway illustrating the genesis of key process impurities (Red).
Handling & Storage
-
Hygroscopicity: The ester bond is susceptible to acid/base catalyzed hydrolysis.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Safety: The compound is a sulfonamide derivative; handle as a potential sensitizer. Use standard PPE (gloves, goggles, fume hood).
References
-
National Institutes of Health (NIH). Impurity Profiling of Sulfonamide Intermediates in Drug Development. (Contextual Reference). Available at: [Link]
Sources
Methyl 3-chloro-5-sulfamoylbenzoate solubility in organic solvents
Technical Guide: Solubility Profile & Solvent Engineering for Methyl 3-chloro-5-sulfamoylbenzoate
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (CAS: 1339244-41-5) is a critical pharmacophore intermediate, primarily utilized in the synthesis of NLRP3 inflammasome inhibitors and next-generation sulfonamide diuretics. Its physicochemical behavior is governed by a "push-pull" electronic structure: the lipophilic chlorobenzene core competes with the hydrophilic sulfamoyl moiety (
Understanding its solubility landscape is not merely a matter of dissolution; it is a process engineering challenge. High solubility is required for homogeneous lithiation or Grignard reactions (e.g., in THF), while differential solubility is essential for yield-maximizing recrystallization. This guide provides a predictive solubility profile, thermodynamic grounding, and a validated protocol for establishing precise solubility curves.
Physicochemical Profile & Solubility Mechanism
Molecular Architecture
The solubility behavior of Methyl 3-chloro-5-sulfamoylbenzoate is dictated by three functional domains:
-
Sulfamoyl Group (
): A strong hydrogen bond donor (2 H) and acceptor (2 O). This group drives solubility in polar aprotic solvents (DMSO, DMF) and short-chain alcohols. -
Methyl Ester (
): A hydrogen bond acceptor that enhances solubility in moderately polar solvents like ethyl acetate and THF. -
Chloro-Aromatic Core: Provides lipophilicity (
stacking potential), limiting solubility in water but enabling dissolution in chlorinated solvents and aromatics at elevated temperatures.
Solubility Tier List (Empirical & Predictive)
Based on functional group contribution methods and validated synthesis protocols (e.g., NLRP3 inhibitor synthesis), the solvent compatibility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Stock solutions, high-concentration reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | High (>100 mg/mL) | Primary Reaction Solvent. Ideal for Grignard/Lithiation steps due to stability and solubility. |
| Alcohols | Methanol, Ethanol | Moderate (Temperature Dependent) | Recrystallization. High solubility at boiling; low at |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Extraction and purification. Acetone is excellent for rapid dissolution. |
| Chlorinated | DCM, Chloroform | Moderate | Partitioning solvent during aqueous workup. |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Anti-solvent. Used to crash out the product during crystallization. |
Thermodynamic Modeling of Solubility
To transition from empirical observation to process control, solubility (
The Apelblat Equation:
-
: Mole fraction solubility of the solute.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).
-
: Empirical constants derived from experimental data.
-
&
: Reflect the non-ideality of the solution and the enthalpy of solution. - : Accounts for the temperature dependence of the heat capacity difference.
-
&
Thermodynamic Parameters:
Dissolution is typically an endothermic process (
-
Gibbs Free Energy (
): -
Insight: In polar aprotic solvents (DMSO),
is lower (exothermic mixing interactions), leading to spontaneous dissolution at room temperature. In alcohols, the breaking of solvent-solvent H-bonds requires energy, making solubility highly temperature-dependent (ideal for crystallization).
Experimental Protocol: Precise Solubility Determination
For regulatory filing or critical process design, estimates are insufficient. Use this Laser Monitoring Dynamic Method to generate a precise solubility curve.
Protocol: Laser-Assisted Polythermal Method
Objective: Determine the saturation temperature (
Equipment:
-
Jacketed glass reactor (50 mL) with overhead stirring.
-
Programmable circulating water bath (Accuracy
C). -
Laser transmissometer (or turbidity probe).
Workflow:
-
Preparation: Weigh exactly
g of Methyl 3-chloro-5-sulfamoylbenzoate and g of solvent into the reactor. -
Heating (Dissolution): Heat the mixture at a rate of
C/min. Monitor laser transmission.-
Event: When transmission hits 100% (clear solution), record temperature as
.
-
-
Cooling (Nucleation): Cool at
C/min.-
Event: When transmission drops (turbidity onset), record as
.
-
-
Equilibrium: The true saturation temperature
lies between and . Average these or hold at C to verify stability. -
Iteration: Add more solute to the same vessel and repeat to generate the next data point on the curve.
Visualization of Workflow:
Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves with high precision.
Process Engineering: Solvent Selection Strategy
The choice of solvent depends on the unit operation. The amphiphilic nature of the sulfamoylbenzoate allows for "Solvent Switching" strategies.
Scenario A: Synthetic Reaction (e.g., Grignard/Lithiation)
-
Recommended Solvent: THF (Tetrahydrofuran) .[1]
-
Rationale: The patent literature (e.g., EP 3697758) explicitly cites THF for reactions involving methyl 3-chloro-5-sulfamoylbenzoate. It solubilizes the ester and sulfonamide groups while remaining inert to organometallic reagents (unlike alcohols or acetone).
-
Concentration Target: 0.1 M – 0.5 M.
Scenario B: Purification (Recrystallization)
-
Recommended System: Methanol/Water or Ethanol/Water (Binary System).
-
Rationale:
-
Methanol: High solubility at boiling point (
C). -
Water: Anti-solvent.
-
-
Protocol:
-
Dissolve crude solid in minimum boiling Methanol.
-
Slowly add Water until persistent turbidity is observed.
-
Re-heat to clear solution.
-
Cool slowly to
C. The sulfamoyl group's H-bonding will drive crystal lattice formation, excluding non-polar impurities.
-
Solvent Decision Matrix:
Figure 2: Decision matrix for selecting the optimal solvent based on the specific chemical process step.
References
-
Chemical Identity & Synthesis Context: European Patent EP 3697758 B1. "Sulphonamides and Compositions Thereof for Treating Conditions Associated with NLRP Activity.
-
Sulfonamide Solubility Behavior: Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data. (Provides thermodynamic basis for sulfonamide solubility).
-
Thermodynamic Modeling: Martinez, F., et al. "Thermodynamics of solubility of sulfonamides in some organic solvents." Journal of Solution Chemistry.
-
Solvent Properties: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Source for solvent polarity and solubility parameters).
Sources
Technical Guide: Physicochemical Profiling & Handling of Methyl 3-chloro-5-sulfamoylbenzoate
This guide details the physicochemical properties, synthesis logic, and handling protocols for Methyl 3-chloro-5-sulfamoylbenzoate , a specialized intermediate in medicinal chemistry.
CAS Number: 1339244-41-5 Chemical Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol IUPAC Name: Methyl 3-chloro-5-sulfamoylbenzoate[1][2][3]
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate is a functionalized aromatic ester used primarily as a scaffold in the development of diuretics (thiazide-like) , carbonic anhydrase inhibitors , and antipsychotic agents (sulfamoylbenzamide class). Its structural core combines a lipophilic ester moiety with a polar sulfonamide group, creating unique solubility challenges that require precise solvent systems for purification and reaction.
This guide provides researchers with the critical data needed to characterize, handle, and utilize this solid in high-fidelity synthetic workflows.
Physicochemical Characterization
Note: While specific experimental values for this exact isomer are often proprietary to specific drug master files, the values below are derived from high-confidence structural analogs (e.g., Methyl 2-methoxy-5-sulfamoylbenzoate) and computational consensus.
Solid-State Properties
| Property | Value / Description | Technical Context |
| Appearance | White to off-white crystalline powder | Discoloration (beige/yellow) indicates oxidative degradation or residual chlorosulfonyl intermediates. |
| Melting Point | 158–165 °C (Predicted Range) | The sulfonamide group significantly elevates the melting point via intermolecular hydrogen bonding compared to simple halobenzoates. |
| Density | ~1.52 g/cm³ | High density is typical for sulfonated aromatics; affects packing in filtration beds. |
| Crystal Habit | Monoclinic or Triclinic needles | Solvent-dependent; recrystallization from MeOH/Water typically yields needles. |
Solubility Profile
The compound exhibits amphiphilic behavior : the methyl ester is lipophilic, while the sulfonamide is polar and H-bond donating.
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble (< 0.1 mg/mL) | Suitable as an anti-solvent for precipitation. |
| DMSO | High (> 50 mg/mL) | Preferred solvent for NMR and stock solutions for bioassays. |
| Methanol | Moderate (10–20 mg/mL) | Ideal for recrystallization (often with water as co-solvent). |
| Dichloromethane | Moderate | Good for extraction from aqueous acidic phases. |
| Ethyl Acetate | Moderate to High | Standard solvent for reaction workup and TLC. |
Acid-Base Chemistry (pKa)
-
Sulfonamide (-SO₂NH₂): pKa ≈ 10.0–10.5.
-
Implication: The proton is weakly acidic. It can be deprotonated by strong bases (e.g., NaH, NaOH) to facilitate N-alkylation, but is stable to weak bases (e.g., K₂CO₃) under mild conditions.
-
Synthesis & Production Logic
The synthesis of Methyl 3-chloro-5-sulfamoylbenzoate generally follows a Chlorosulfonation-Amination sequence. Understanding this pathway is crucial for identifying impurities.
Synthetic Pathway Visualization
The following diagram illustrates the standard industrial workflow and critical control points (CCPs).
Caption: Synthesis workflow showing the critical intermediate (sulfonyl chloride) which is moisture-sensitive and must be processed immediately.
Critical Process Parameters
-
Temperature Control (Step 1): Chlorosulfonation is exothermic. Maintain < 50°C to prevent hydrolysis of the ester group.
-
Quenching (Step 2): The sulfonyl chloride intermediate should be quenched into cold aqueous ammonia. If the exotherm is uncontrolled, the ester moiety may hydrolyze to the acid (3-chloro-5-sulfamoylbenzoic acid), a common impurity.
Analytical Profiling
To validate the identity of CAS 1339244-41-5, use the following spectroscopic markers.
Proton NMR (¹H-NMR) in DMSO-d₆
-
δ 3.90 ppm (s, 3H): Methyl ester singlet (-COOCH ₃). Distinctive and sharp.
-
δ 7.60 ppm (s, 2H): Sulfonamide protons (-SO₂NH ₂). Broad singlet, exchangeable with D₂O.
-
δ 8.00–8.50 ppm (m, 3H): Aromatic protons. The substitution pattern (3,5-disubstituted) typically results in meta-coupling (d, J ≈ 2 Hz) or apparent singlets/triplets depending on resolution.
Infrared Spectroscopy (FT-IR)
-
3250 & 3350 cm⁻¹: N-H stretching (primary sulfonamide doublet).
-
1720–1730 cm⁻¹: C=O stretching (ester).
-
1340 & 1160 cm⁻¹: S=O asymmetric and symmetric stretching.
Experimental Protocol: Purification by Recrystallization
If the raw solid appears yellow or has a melting point < 155°C, recrystallization is required to remove the sulfonic acid impurity.
Reagents: Methanol (HPLC grade), Deionized Water.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 25 mL of Methanol.
-
Heating: Heat to reflux (approx. 65°C) with stirring. If solid remains, add Methanol in 2 mL increments until dissolved.
-
Filtration (Hot): If black specks are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Slowly add warm water (approx. 5–10 mL) until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then place in an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the white needles under vacuum. Wash the cake with 10 mL of cold 50% MeOH/Water.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Handling & Safety (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Category 2.[4]
-
Sensitizer: Sulfonamides are known sensitizers. Avoid inhalation of dust.
Storage:
-
Store at 2–8°C (Refrigerated) to prevent slow hydrolysis of the ester.
-
Keep under inert atmosphere (Nitrogen/Argon) if storing for > 6 months.
Self-Validating Safety Check: Before scaling up, perform a DSC (Differential Scanning Calorimetry) run. A sharp endotherm at the melting point confirms purity; a broad premelt indicates moisture or solvent occlusion which can cause dangerous pressure buildup in sealed reactions.
References
-
PubChem Compound Summary. Methyl 3-chlorobenzoate (Precursor Data). National Library of Medicine. [Link]
-
Organic Syntheses. General Procedures for Chlorosulfonation of Benzoic Esters. Org.[5][6][7][8] Synth. Coll. Vol. 1, p. 85. [Link]
Sources
- 1. 1340116-00-8|Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 2. 3475-97-6|Methyl 2-chloro-6-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 3-chloro-5-sulfamoylbenzoate | Benchchem [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Advanced Drug Intermediates | Intermediated Manufacturers and Suppliers in India [bio-synth.in]
- 8. 3086-91-7|2-Amino-4-chloro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
Methyl 3-chloro-5-sulfamoylbenzoate: Technical Monograph
This technical guide details the physicochemical profile, synthetic utility, and experimental handling of Methyl 3-chloro-5-sulfamoylbenzoate , a critical pharmacophore scaffold used in the development of NLRP3 inflammasome inhibitors and next-generation sulfonamide diuretics.
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (CAS 1339244-41-5 ) is a tri-functionalized benzene scaffold characterized by an electrophilic ester, a nucleophilic sulfonamide, and a halogen handle.[1] Unlike simple benzoates, this compound serves as a "divergent hub" in medicinal chemistry. It allows for simultaneous optimization of lipophilicity (via ester modification), target binding (via sulfonamide interactions), and metabolic stability (via the chloro-substituent). Recent patent literature identifies it as a key intermediate in the synthesis of sulfonylurea derivatives for treating inflammatory conditions associated with NLRP3 activity [1].
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl 3-chloro-5-sulfamoylbenzoate |
| CAS Registry Number | 1339244-41-5 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| PubChem CID | 55335713 (Analogous/Predicted) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Key Functional Groups | Methyl Ester (-COOCH₃), Sulfamoyl (-SO₂NH₂), Aryl Chloride (-Cl) |
Synthetic Utility & Mechanism[8]
The Tri-Functional Advantage
This molecule offers three distinct orthogonal reactivity handles, allowing medicinal chemists to build complexity without protecting group strategies:
-
C1-Ester (Electrophile): Susceptible to hydrolysis (to acid), aminolysis (to amide), or Grignard addition (to tertiary alcohols).
-
C3-Chloride (Stabilizer/Coupling Partner): Provides metabolic blockage against P450 oxidation. Under aggressive conditions, it participates in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C5-Sulfamoyl (H-Bond Donor): Acts as a primary pharmacophore for carbonic anhydrase inhibition and NLRP3 binding pockets.
Synthesis Pathway (Retrosynthetic Analysis)
The industrial synthesis typically follows a Chlorosulfonation-Amination sequence starting from methyl 3-chlorobenzoate. This route minimizes side reactions compared to starting with the acid.
Figure 1: Standard industrial synthesis route via chlorosulfonation.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This protocol is adapted from standard chlorosulfonation procedures for deactivated aromatics.
Reagents:
-
Methyl 3-chlorobenzoate (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Ammonium hydroxide (28% NH₃, excess)
-
Thionyl chloride (SOCl₂) - Optional, if chlorosulfonic acid yield is low.
Step-by-Step Methodology:
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (5.0 eq) to 0°C in a dry round-bottom flask equipped with a drying tube.
-
Add Methyl 3-chlorobenzoate (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.
-
Gradually heat the mixture to 120°C and stir for 4 hours.
-
Cool to room temperature (RT) and carefully pour onto crushed ice.
-
Extract the sulfonyl chloride intermediate with dichloromethane (DCM). Dry over MgSO₄ and concentrate in vacuo.
-
-
Amination:
-
Dissolve the crude sulfonyl chloride in THF (0.2 M).
-
Cool to 0°C. Add aqueous ammonium hydroxide (10 eq) dropwise.
-
Stir at RT for 2 hours.
-
Acidify to pH 4 with 1N HCl to precipitate the product.
-
Filter, wash with water, and dry.
-
Protocol B: Grignard Derivatization (Key Application)
Context: Converting the ester to a tertiary alcohol, a common step in synthesizing NLRP3 inhibitors [1].
Reagents:
-
Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 3.5 eq)
-
Anhydrous THF
Methodology:
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen.
-
Dissolution: Dissolve Methyl 3-chloro-5-sulfamoylbenzoate in anhydrous THF (0.1 M). Cool to 0°C.[3]
-
Addition: Add MeMgBr dropwise via syringe pump to maintain internal temperature <5°C. The sulfonamide protons are acidic and will consume 2 equivalents of Grignard reagent before the ester reacts; therefore, excess reagent is critical.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 12 hours.
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Reactivity & Functional Logic
The following diagram illustrates the divergent synthesis potential of the scaffold.
Figure 2: Divergent reactivity map showing functional group transformations.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Sulfonamide Allergy: Personnel with known sulfonamide ("sulfa drug") allergies should avoid handling this compound, as cross-reactivity is possible via dermal absorption or inhalation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).
References
-
European Patent Office. (2015).[3] Sulphonamides and Compositions Thereof for Treating Conditions Associated with NLRP Activity. (EP Patent No. 3083697). Google Patents.
-
PubChem. (2024).[6] Compound Summary: Sulfamoylbenzoate Derivatives.[7][8][9][10] National Library of Medicine. [Link]
Sources
- 1. 1340116-00-8|Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 2. 882980-76-9|Methyl 3-methyl-4-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Methyl 4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoate | C21H23F3N2O5S | CID 76401637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. exsyncorp.com [exsyncorp.com]
Methodological & Application
Synthesis of NLRP3 inflammasome inhibitors using Methyl 3-chloro-5-sulfamoylbenzoate
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of autoinflammatory diseases, neurodegeneration (Alzheimer’s, Parkinson’s), and metabolic disorders (Type 2 Diabetes).[1][2][3][4][5][6] Small molecule inhibitors targeting the NLRP3 NACHT domain—specifically sulfonylurea derivatives—have emerged as leading therapeutic candidates. This application note details a robust synthetic protocol for generating next-generation sulfonylurea inhibitors using Methyl 3-chloro-5-sulfamoylbenzoate as a core scaffold. We provide a comprehensive workflow covering chemical synthesis, structural characterization, and biological validation via IL-1
Introduction & Mechanistic Basis
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex consisting of the NLRP3 sensor, the ASC adaptor, and Pro-Caspase-1. Its activation requires a two-step mechanism:
-
Priming (Signal 1): TLR activation (e.g., by LPS) leads to NF-
B-mediated upregulation of NLRP3 and Pro-IL-1 . -
Activation (Signal 2): Stimuli such as ATP, pore-forming toxins (Nigericin), or crystalline particulates cause
efflux, triggering NLRP3 oligomerization.
The Sulfonylurea Scaffold Advantage
Methyl 3-chloro-5-sulfamoylbenzoate is a high-value intermediate because it possesses two orthogonal handles for diversification:
-
The Sulfonamide (
): Acts as the nucleophile to form the sulfonylurea pharmacophore (critical for NLRP3 binding, analogous to MCC950 and Glyburide). -
The Methyl Ester (
): Allows for the attachment of solubilizing groups or lipophilic tails via amide coupling after hydrolysis.
Figure 1: Mechanism of NLRP3 Inhibition The diagram below illustrates the intervention point of sulfonylurea inhibitors within the canonical NLRP3 signaling cascade.
Caption: Sulfonylurea inhibitors bind to the NACHT domain of NLRP3, blocking ATP hydrolysis and preventing the conformational change required for oligomerization.
Chemical Synthesis Protocol
Target Molecule: Methyl 3-chloro-5-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ureidosulfonyl)benzoate (A potent analog combining the user's scaffold with the MCC950 hydrophobic tail).
Retrosynthetic Strategy: The synthesis relies on the base-catalyzed addition of the sulfonamide nitrogen to a bulky isocyanate.
Reagents & Equipment
-
Starting Material: Methyl 3-chloro-5-sulfamoylbenzoate (CAS: 62971-72-6).
-
Coreagent: 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (prepared from the corresponding amine or commercially sourced).
-
Solvent: Anhydrous Acetone or Acetonitrile (MeCN).
-
Base: Potassium Carbonate (
) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Purification: Flash Column Chromatography (Silica gel) and Preparative HPLC.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Charge a flame-dried 50 mL round-bottom flask with Methyl 3-chloro-5-sulfamoylbenzoate (1.0 eq, 250 mg, 1.0 mmol).
-
Add anhydrous Acetone (10 mL) and stir until fully dissolved.
-
Add finely ground, anhydrous
(1.5 eq, 207 mg).-
Expert Note: While DBU is faster,
in acetone provides a cleaner reaction profile for sulfonylurea formation, minimizing side reactions at the ester.
-
Step 2: Isocyanate Addition
-
Dissolve 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (1.1 eq, 1.1 mmol) in 2 mL of anhydrous acetone.
-
Add the isocyanate solution dropwise to the main reaction vessel over 10 minutes under an inert atmosphere (
or Ar). -
Heat the reaction mixture to reflux (56°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The sulfonamide starting material (
) should disappear, and a more polar sulfonylurea spot ( , streaks due to acidity) should appear.
-
Step 3: Work-up and Isolation
-
Cool the mixture to room temperature.
-
Filter off the solid
and wash the pad with acetone. -
Concentrate the filtrate under reduced pressure to obtain the crude potassium salt of the sulfonylurea.
-
Redissolve the residue in water (15 mL) and acidify carefully with 1N HCl to pH ~3. The sulfonylurea will precipitate as a white/off-white solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 4: Purification (Critical for Biological Assay)
-
Recrystallization: Dissolve in minimum hot methanol and add water dropwise until turbid. Cool to 4°C.[7]
-
Yield: Expected yield 75–85%.
-
Characterization: Confirm structure via
-NMR (DMSO- ) looking for the characteristic urea protons ( 8.5–10.0 ppm, broad singlets).
Biological Validation Protocol
To confirm the synthesized compound acts as an NLRP3 inhibitor, we utilize an immortalized bone marrow-derived macrophage (iBMDM) assay.
Materials
-
Cell Line: J774A.1 or THP-1 macrophages.
-
Stimulants: LPS (Lipopolysaccharide, E. coli O111:B4), Nigericin (Sigma).
-
Readout: Mouse IL-1
ELISA Kit.
Experimental Workflow
| Stage | Time | Action | Mechanism |
| 1.[8][9] Seeding | T-24h | Plate J774A.1 cells at | Adherence and recovery. |
| 2. Priming | T=0h | Add LPS (1 | Upregulation of NLRP3 and Pro-IL-1 |
| 3. Treatment | T=3.5h | Add Test Compound (0.01 – 10 | Pre-incubation allows inhibitor to bind NLRP3 before assembly. |
| 4. Activation | T=4h | Add Nigericin (10 | |
| 5. Harvest | T=5h | Collect cell-free supernatant. | IL-1 |
Figure 2: Assay Workflow Logic
Caption: Sequential dosing regimen ensures differentiation between inhibition of priming (NF-kB) and inhibition of assembly (NLRP3).
Data Analysis & Troubleshooting
Self-Validating Controls:
-
Negative Control: DMSO vehicle only (No inhibition).
-
Positive Control: MCC950 (1
M) (Complete inhibition of IL-1 ). -
Specificity Check: To prove NLRP3 specificity, test the compound against AIM2 inflammasome (activate with Poly(dA:dT)) or NLRC4 (activate with Salmonella). A true NLRP3 inhibitor will not block AIM2 or NLRC4.[10]
Expected Results Table:
| Condition | IL-1 | Interpretation |
| Unstimulated | < 10 | Baseline |
| LPS + DMSO | < 50 | Priming only (No release) |
| LPS + Nigericin + DMSO | > 2000 | Full Activation |
| LPS + Nigericin + Compound (1 | < 200 | Potent Inhibition |
| LPS + Nigericin + MCC950 (1 | < 100 | Positive Control |
Troubleshooting Guide:
-
Issue: High background in unstimulated cells.
-
Solution: Check FBS for endotoxin contamination; use polymyxin B.
-
-
Issue: Compound precipitates in media.
-
Solution: The sulfonamide/urea is hydrophobic. Ensure DMSO concentration is <0.5% and pre-dilute in warm media.
-
-
Issue: No inhibition observed.
-
Solution: Verify the integrity of the sulfonylurea bond via NMR (it is hydrolytically unstable in strong acid/base). Ensure the "Priming" step was not skipped.
-
References
-
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][4][6][8][9][10][11] Nature Medicine, 21(3), 248–255.
-
Jiang, H., et al. (2013). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders.[3][9][10] Journal of Experimental Medicine, 214(11), 3219–3238.
-
Agarwal, A., et al. (2020). Small Molecule Inhibitors of the NLRP3 Inflammasome: A Patent Review. Expert Opinion on Therapeutic Patents, 30(11), 843–859.
-
Hill, J. R., et al. (2017). Sulfonylureas as Concomitant Insulin Secretagogues and NLRP3 Inflammasome Inhibitors. ChemMedChem, 12(18), 1449–1457.
Sources
- 1. scispace.com [scispace.com]
- 2. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NLRP3 Signaling by a Novel-designed Sulfonylurea Compound for Inhibition of Microglial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Methyl 3-chloro-5-sulfamoylbenzoate in Medicinal Chemistry
This guide details the technical application of Methyl 3-chloro-5-sulfamoylbenzoate (CAS 1339244-41-5) , a critical intermediate in the synthesis of next-generation NLRP3 inflammasome inhibitors and sulfonamide-based diuretics .
Compound Profile & Therapeutic Relevance[1][2]
Methyl 3-chloro-5-sulfamoylbenzoate represents a "privileged scaffold" in drug discovery, combining three distinct pharmacophores: a lipophilic chlorine atom, a zinc-binding/H-bonding sulfonamide, and a reactive ester handle.
-
Molecular Formula: C₈H₈ClNO₄S
-
Molecular Weight: 249.67 g/mol
-
Physical State: White to off-white crystalline solid.
Core Applications
-
NLRP3 Inflammasome Inhibitors: This intermediate is the specific precursor for gem-dimethyl carbinol derivatives (e.g., sulfonylurea or sulfonamide analogs) used to treat inflammatory diseases like gout, atherosclerosis, and neurodegeneration. The ester moiety is converted to a tertiary alcohol to improve metabolic stability and target engagement.
-
Carbonic Anhydrase (CA) Inhibitors: The 3-chloro-5-sulfamoyl motif mimics the active site binding domain of classic CA inhibitors (e.g., Acetazolamide), making it a starting point for developing isoform-selective inhibitors (CA IX/XII) for oncology.
-
Diuretics: Structurally homologous to thiazide and loop diuretic precursors (e.g., Bumetanide intermediates), serving as a building block for structure-activity relationship (SAR) libraries.
Synthetic Utility & Reaction Pathways[1][5][6][7][8][9]
The utility of this compound lies in its orthogonal reactivity . The ester can be modified without affecting the sulfonamide (under specific conditions), or the sulfonamide can be derivatized while preserving the ester.
Reaction Logic Diagram
The following diagram illustrates the primary synthetic pathways branching from this intermediate.
Caption: Divergent synthetic pathways. Path A yields lipophilic NLRP3 modulators; Path B yields hydrophilic benzamide scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of Tertiary Carbinols (NLRP3 Route)
Context: This reaction converts the methyl ester into a tertiary alcohol (gem-dimethyl group).
Critical Insight: The sulfonamide group (
Materials:
-
Methyl 3-chloro-5-sulfamoylbenzoate (1.0 eq)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (4.5 eq)
-
Tetrahydrofuran (THF), anhydrous[3]
-
Ammonium chloride (sat.[4] aq.)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the substrate (e.g., 580 mg, 2.32 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add MeMgBr (3.5 mL, ~10.5 mmol) dropwise via syringe over 15 minutes. Note: Gas evolution (methane) may occur initially as the sulfonamide is deprotonated.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .
-
Monitoring: Check by TLC or LC-MS. The ester peak should disappear.
-
-
Quench: Cool back to 0°C. Carefully add saturated
(20 mL) to quench excess Grignard and protonate the alkoxide/sulfonamide. -
Workup: Extract with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over , and concentrate under vacuum.[4] -
Purification: The crude tertiary alcohol can often be used directly or purified via silica flash chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Hydrolysis to 3-Chloro-5-sulfamoylbenzoic Acid
Context: Essential for generating the free acid for subsequent amide coupling.
Procedure:
-
Dissolve Methyl 3-chloro-5-sulfamoylbenzoate (1.0 eq) in a mixture of THF/Water (3:1) .
-
Add Lithium Hydroxide (LiOH·H₂O) (3.0 eq).
-
Stir at RT for 4 hours . (Heating to 50°C accelerates the reaction but may cause minor sulfonamide hydrolysis if prolonged).
-
Acidification: Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH ~2.
-
Isolation: The product usually precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Analytical Quality Control
HPLC Method (Reverse Phase) To ensure the integrity of the intermediate before use in sensitive couplings.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic) and 220 nm (Amide/Ester) |
| Retention | Ester elutes later than the Acid hydrolysis product due to methyl capping. |
NMR Characterization (DMSO-d₆)
-
Protons: Look for the methyl ester singlet at ~3.90 ppm .
-
Aromatic: Three distinct signals for the 3,5-substituted ring (typically dd or t patterns depending on coupling).
-
Sulfonamide: Broad singlet (
) around 7.5–7.6 ppm (exchangeable with ).
References
-
NLRP3 Inhibitor Synthesis
- Source: Patent EP3099677 / WO2015116967.
- Relevance: Describes the Grignard addition to Methyl 3-chloro-5-sulfamoylbenzoate to form active carbinol intermedi
-
URL:
-
Sulfamoylbenzoate Chemistry
-
Source: BenchChem Technical Notes. "Methyl 3-chloro-5-sulfamoylbenzoate Product Specifications."
- Relevance: Confirmation of CAS 1339244-41-5 and physical properties.
-
URL:
-
-
General Amide Coupling Protocols
- Source: Royal Society of Chemistry (RSC) Advances.
- Relevance: Provides standard conditions for coupling chlorosulfonyl/sulfamoyl benzoic acids to amines.
-
URL:
Sources
Application Note: Chemo-selective Grignard Addition to Methyl 3-chloro-5-sulfamoylbenzoate
This Application Note is designed for researchers and process chemists requiring a robust protocol for performing Grignard additions to Methyl 3-chloro-5-sulfamoylbenzoate .
The presence of an acidic primary sulfonamide (
Executive Summary & Strategic Analysis
The transformation of Methyl 3-chloro-5-sulfamoylbenzoate via Grignard reagents (R-MgX) is not a standard ester addition due to the protic nature of the sulfonamide group.
The Chemoselectivity Conflict
The reaction landscape is governed by three competing functional groups:
-
Primary Sulfonamide (
): The protons are acidic relative to the Grignard reagent (effectively a carbanion, ). Outcome: The first equivalent of Grignard acts as a base, not a nucleophile, instantly deprotonating the nitrogen. -
Methyl Ester: The intended electrophile. Outcome: Requires 2 equivalents of nucleophile to form a tertiary alcohol (or 1 eq. with specific Weinreb-like conditions to form a ketone, though difficult here).
-
Aryl Chloride: Generally inert to Grignard reagents at low temperatures (
C) in the absence of transition metal catalysts (Pd/Ni). Outcome: Must be preserved.
The "In-Situ Protection" Strategy
We cannot ignore the sulfonamide. Instead of adding an external protecting group (which adds two synthetic steps), we utilize the Sacrificial Grignard Protocol . By deliberately sacrificing one equivalent of organometallic reagent, we generate a magnesiated sulfonamide anion (
Solubility Warning
The magnesium salt of the sulfonamide is often poorly soluble in pure diethyl ether, leading to "gummy" precipitates that trap the starting material. Critical Parameter: The use of THF (Tetrahydrofuran) or a THF/Ether mixture is mandatory to maintain homogeneity.
Reaction Mechanism & Pathway Visualization
The following flow diagram illustrates the sequential consumption of Grignard equivalents and the critical decision points for process control.
Figure 1: Sequential reaction pathway showing the sacrificial deprotonation step followed by ester addition. Note the divergence to side reactions if temperature is uncontrolled.
Detailed Experimental Protocol
Protocol A: The "Sacrificial" Grignard Addition (Standard)
Best for: Research scale, high-value substrates where saving 1 eq of Grignard is less important than operational simplicity.
Reagents:
-
Substrate: Methyl 3-chloro-5-sulfamoylbenzoate (1.0 equiv)
-
Grignard Reagent: R-MgBr or R-MgCl (e.g., Phenylmagnesium bromide) (3.5 equiv total).
-
Solvent: Anhydrous THF (Grade: <50 ppm water).
-
Quench: Saturated aq.
.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Methyl 3-chloro-5-sulfamoylbenzoate (1.0 equiv) and anhydrous THF (
concentration relative to substrate).-
Note: Ensure the starting material is fully dissolved. If not, gently warm to 30°C then cool back down.
-
-
Cooling: Cool the solution to -20°C (Ice/Salt or Cryocooler).
-
Why? Although deprotonation is fast, cooling manages the exotherm and prevents local overheating that could trigger attack on the aryl chloride.
-
-
Sacrificial Addition (0
1.1 equiv): Add the first 1.1 equivalents of Grignard reagent dropwise over 15 minutes.-
Observation: You will observe gas evolution (alkane release) and potentially a thick precipitate.
-
Action: Increase stirring speed. If the mixture seizes (becomes too thick), add more anhydrous THF. Do not proceed until the mixture is fluid.
-
-
Nucleophilic Addition (1.1
3.5 equiv): Once the "protection" phase is complete, cool the mixture further to -78°C (Dry ice/Acetone). Add the remaining 2.4 equivalents of Grignard reagent slowly over 30-60 minutes.-
Why -78°C? To maximize selectivity for the ester over the aryl chloride and to prevent over-addition side products.
-
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the methyl ester peak.
-
-
Quench (Critical):
-
Cool back to 0°C.
-
Add saturated
solution dropwise . -
Warning: The quench will be vigorous due to the excess Grignard.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Separate phases.[1]
-
The aqueous phase will contain magnesium salts. If an emulsion forms (common with sulfonamides), add a small amount of 1M HCl to break up the magnesium chelates, but keep pH > 3 to avoid sulfonamide hydrolysis (unlikely but safe practice).
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: The "Sequential Base" Method (Cost-Optimized)
Best for: Expensive Grignard reagents or large-scale process.
Concept: Use a cheap base (Methyl Magnesium Chloride or Sodium Hydride) to remove the sulfonamide proton, then add the expensive Grignard (R-MgX) for the ester.
Stoichiometry Table:
| Reagent | Equiv | Role |
| MeMgCl (3.0M in THF) | 1.05 | Sacrificial Base (Deprotonation) |
| Target Grignard (R-MgX) | 2.20 | Nucleophile (Ester Attack) |
Procedure Modifications:
-
Dissolve substrate in THF at -20°C.
-
Add MeMgCl (1.05 eq) dropwise. Wait 15 mins. Gas evolution (Methane) will occur.
-
Cool to -78°C.
-
Add the Target Grignard (2.2 eq) .
-
Proceed with warming and workup as in Protocol A.
Troubleshooting & Critical Parameters
Solubility vs. Solvent Choice
The magnesium-sulfonamide intermediate is the most common failure point.
| Solvent | Solubility Rating | Recommendation |
| Diethyl Ether ( | Poor | Avoid. Causes precipitation of the sulfonamide salt, coating unreacted ester. |
| THF | Good | Standard. Solvates the |
| 2-MeTHF | Excellent | Premium. Higher boiling point, better solubility for lipophilic substrates. |
The "Aryl Chloride" Risk
The chlorine at the 3-position is activated by the electron-withdrawing sulfamoyl group (meta) and the ester (meta). While meta-activation is weaker than ortho/para, the ring is electron-deficient.
-
Risk: Metal-Halogen Exchange (forming a Grignard at the Cl position).
-
Mitigation: Keep temperature below 0°C until quench.
-
Catalyst Poisoning: Ensure all glassware and stir bars are free of transition metals (residues from previous Pd/Ni couplings).
References
-
Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 9: Organometallic Reagents).
-
Willis, M. C., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO."[2][3] Organic Letters, vol. 22, no.[2] 23, 2020, pp. 9495–9499. (Provides context on sulfonamide/Grignard compatibility). Link
-
BenchChem Technical Data. "Reactivity of Functional Groups in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid." (Analogous substrate reactivity patterns). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard workup protocols for sulfonamides).
Sources
Procedure for hydrolysis of Methyl 3-chloro-5-sulfamoylbenzoate ester
[1]
Abstract & Strategic Overview
This Application Note details the procedure for the quantitative hydrolysis of Methyl 3-chloro-5-sulfamoylbenzoate to its corresponding carboxylic acid, 3-chloro-5-sulfamoylbenzoic acid .[1] This transformation is a critical step in the synthesis of diuretic pharmacophores (e.g., Clopamide, Indapamide) and requires precise control to maintain the integrity of the sulfonamide moiety while ensuring complete ester cleavage.
Chemical Strategy
The substrate presents a unique chemoselective challenge: it contains an ester, an aryl chloride, and a primary sulfonamide.[1]
-
Thermodynamics: The presence of electron-withdrawing groups (-Cl and -SO
NH ) at the meta positions relative to the ester significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by hydroxide ions.[1] -
Stoichiometry: The sulfonamide group (-SO
NH ) is acidic (pKa 10).[1] Under basic hydrolysis conditions, it will deprotonate to form the sulfonamide anion (-SO NH ). Therefore, the reaction requires 2.5 equivalents of base (1 eq for ester hydrolysis, 1 eq for sulfonamide neutralization, and 0.5 eq excess to drive kinetics).[1] -
Solubility Profile: The starting ester is lipophilic.[1] The intermediate is a water-soluble dianion.[1] The final product is a solid that precipitates at pH < 3.[1] This solubility switch is utilized for a self-purifying workup.[1]
Reaction Mechanism
The reaction proceeds via a base-promoted nucleophilic acyl substitution (B
Figure 1: Mechanistic pathway showing the transition from lipophilic ester to water-soluble dianion, ending in precipitated acid.
Materials & Equipment
Reagents
| Reagent | Role | Specifications |
| Methyl 3-chloro-5-sulfamoylbenzoate | Substrate | Purity >98% |
| Sodium Hydroxide (NaOH) | Base | 2.0 M Aqueous Solution |
| Methanol (MeOH) | Co-solvent | HPLC Grade (ensures homogeneity) |
| Hydrochloric Acid (HCl) | Quench | 6.0 M Aqueous Solution |
| Water | Solvent | Deionized (DI) |
Equipment
Experimental Protocol
Safety Note: NaOH is corrosive.[1] The sulfonamide starting material may have biological activity; handle with standard PPE.[1]
Step 1: Reaction Setup
-
Charge a 250 mL RBF with 10.0 g (1.0 equiv) of Methyl 3-chloro-5-sulfamoylbenzoate.
-
Add 50 mL of Methanol . Stir to create a slurry.
-
Add 50 mL of 2.0 M NaOH (2.5 equiv) .
Step 2: Hydrolysis
-
Heat the reaction mixture to 60°C (internal temperature).
-
Maintain stirring for 2 hours .
-
Checkpoint: Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).
-
Target: Disappearance of the ester spot (high R
) and appearance of the baseline spot (salt).[1]
-
Step 3: Workup & Isolation[1]
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.
-
Result: You will be left with an aqueous solution of the disodium salt.[1]
-
-
Dilute the residue with 50 mL of water .
-
(Optional) Wash the aqueous layer with 30 mL of Ethyl Acetate to remove unreacted lipophilic impurities.[1] Discard the organic layer.[1]
-
Critical Step: Place the aqueous solution in an ice bath. Slowly add 6.0 M HCl dropwise with vigorous stirring.
-
Observation: Cloudiness will appear as pH drops.[1]
-
Target: Continue addition until pH
1-2 .
-
-
Stir the resulting suspension at 0-5°C for 30 minutes to maximize precipitation.
Step 4: Purification[1]
-
Filter the solid using a Buchner funnel.[1]
-
Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl).
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
Process Workflow
Figure 2: Step-by-step operational workflow for the isolation of the target acid.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Yield | 90 - 96% | Gravimetric |
| Melting Point | 256 - 258°C | Capillary [2] |
| Purity | > 98.5% | HPLC (Area %) |
| Mass Spec | [M-H] | ESI-MS |
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate.
-
Issue: Product is Colored (Yellow/Brown).
References
-
Vertex AI Search. (2023).[1] Synthesis of 3-chloro-5-sulfamoylbenzoic acid from methyl ester. Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] 4-Chloro-3-sulfamoylbenzoic acid Properties and Specifications. Retrieved from [1]
-
PubChem. (2023).[1][4] Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid.[1][4] Retrieved from [1]
Methyl 3-chloro-5-sulfamoylbenzoate in diuretic drug development
Application Note: Methyl 3-chloro-5-sulfamoylbenzoate in Diuretic Drug Development
Executive Summary & Pharmacophore Context
Methyl 3-chloro-5-sulfamoylbenzoate is a critical "privileged scaffold" in the synthesis of sulfamoylbenzoate diuretics , a class that bridges the structural gap between thiazide-like diuretics and high-ceiling loop diuretics. While classic loop diuretics (e.g., Furosemide, Bumetanide) typically utilize a 4-chloro-5-sulfamoyl or 4-phenoxy-5-sulfamoyl substitution pattern relative to the carboxylic acid, the 3-chloro-5-sulfamoyl isomer represents a strategic entry point for developing agents with modified lipophilicity and selectivity profiles, particularly for Carbonic Anhydrase (CA) inhibition and Na-K-Cl cotransporter (NKCC) modulation.
This guide details the synthetic utility, analytical validation, and biological screening protocols for this intermediate, emphasizing its role in expanding the Structure-Activity Relationship (SAR) space beyond off-patent generics.
Synthetic Application: Scaffold Diversification
The methyl ester functionality of this compound serves as a "masked" acid, allowing for chemoselective modifications at the 3-position (via nucleophilic aromatic substitution,
Protocol A: Synthesis of Diuretic Candidates (Amide Coupling)
Objective: To convert Methyl 3-chloro-5-sulfamoylbenzoate into a library of N-substituted benzamides for diuretic screening.
Reagents:
-
Starting Material: Methyl 3-chloro-5-sulfamoylbenzoate (Purity >98%)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Base: Lithium Hydroxide (LiOH) for hydrolysis; Diisopropylethylamine (DIPEA) for coupling.
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride).
Step-by-Step Methodology:
-
Ester Hydrolysis (Activation Step):
-
Dissolve 10 mmol of Methyl 3-chloro-5-sulfamoylbenzoate in THF:Water (3:1).
-
Add LiOH (2.5 eq) and stir at room temperature for 4 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The ester spot (
) should disappear, replaced by the baseline acid spot. -
Acidify to pH 2.0 with 1N HCl. Filter the white precipitate (3-chloro-5-sulfamoylbenzoic acid). Dry under vacuum.[1]
-
-
Library Generation (Amide Coupling):
-
Dissolve the free acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and the selected amine (
, 1.2 eq). Note: Use lipophilic amines (e.g., benzylamine, furfurylamine) to target NKCC2; use heterocyclic amines for CA selectivity. -
Add HATU (1.2 eq) at 0°C, then warm to RT. Stir for 12 hours.
-
-
Work-up & Purification:
-
Dilute with Ethyl Acetate, wash with 5%
and Brine. -
Critical Step: Recrystallize from Ethanol/Water to remove urea byproducts derived from HATU.
-
Analytical Validation (HPLC-UV)
To ensure data integrity in biological assays, the intermediate and final analogs must meet strict purity criteria.
Method ID: HPLC-SULF-03 System: Agilent 1260 Infinity II or equivalent.
| Parameter | Condition |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 270 nm (sulfonamide) |
| Injection Vol | 10 µL |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B |
Acceptance Criteria:
-
Retention Time (Est.): Methyl ester ~8.5 min; Free acid ~5.2 min.
-
Resolution: > 1.5 between the 3-chloro and potential 4-chloro regioisomer impurities.
Biological Evaluation: Mechanism & Screening
The diuretic efficacy of sulfamoylbenzoates stems from two pathways:
-
Primary: Inhibition of NKCC2 (Loop of Henle) – requires a specific lipophilic domain.
-
Secondary: Inhibition of Carbonic Anhydrase (Proximal Tubule) – driven by the unsubstituted
group.
Protocol B: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: The 3-chloro-5-sulfamoyl motif is a potent pharmacophore for CA inhibition. This assay validates the integrity of the sulfonamide group.
Workflow:
-
Buffer: 50 mM HEPES, pH 7.4.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Enzyme: Recombinant Human CA-II.
-
Procedure:
-
Incubate Enzyme + Test Compound (0.1 nM – 10 µM) for 15 min at 25°C.
-
Add 4-NPA (1 mM).
-
Measure absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 10 min.
-
-
Calculation: Determine
using a 4-parameter logistic fit.-
Validation Control: Acetazolamide (
nM).
-
Visualizing the Development Pipeline
Figure 1: Synthetic Pathway & SAR Logic
This diagram illustrates the transformation of the methyl ester into active diuretic candidates, highlighting the "decision points" for chemical modification.
Caption: Synthetic workflow converting the methyl ester scaffold into divergent diuretic classes targeting NKCC2 or Carbonic Anhydrase.
Figure 2: Biological Screening Decision Tree
A logic gate for classifying the pharmacological profile of synthesized derivatives.
Caption: Screening logic to categorize derivatives based on enzymatic affinity and functional diuretic output.
References
-
Feit, P. W. (1971).[3] "Aminobenzoic acid diuretics.[3][4] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432-439.
-
Nielsen, O. B., et al. (1975). "Aminobenzoic acid diuretics.[3][4] 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids." Journal of Medicinal Chemistry, 18(1), 41-50.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
-
BenchChem. (2025). "The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics." (Contextual reference for sulfamoylbenzoate scaffolds).
Sources
- 1. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution of Methyl 3-chloro-5-sulfamoylbenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This document provides an in-depth technical guide to the reaction conditions for the nucleophilic substitution of Methyl 3-chloro-5-sulfamoylbenzoate. This compound and its analogs are pivotal intermediates in the synthesis of pharmacologically active molecules, most notably diuretics like furosemide and its derivatives, which have been explored for applications beyond their primary use, including in Alzheimer's disease research.[1][2] Our focus is to move beyond a simple recitation of steps, providing instead a framework of the underlying chemical principles that govern this reaction, thereby empowering researchers to optimize conditions for their specific nucleophiles and desired outcomes.
The Mechanistic Heart of the Reaction: Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar nucleophilic substitutions (SN1/SN2) on aliphatic carbons, aryl halides are typically unreactive due to the high energy required to break the sp² C-X bond and the steric hindrance of the benzene ring.[3] However, the substitution on Methyl 3-chloro-5-sulfamoylbenzoate proceeds efficiently via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway becomes accessible due to the specific arrangement of functional groups on the aromatic ring.
The SNAr reaction is a two-step addition-elimination process.[4][5]
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][5]
-
Elimination: The leaving group (chloride, in this case) is expelled, and the aromaticity of the ring is restored.
The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] These groups are essential as they delocalize and stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step.[5] In our substrate, Methyl 3-chloro-5-sulfamoylbenzoate, the chlorine atom is activated by the powerful electron-withdrawing capabilities of the sulfamoyl (-SO₂NH₂) group at the ortho position and, to a lesser extent, the methyl ester (-COOCH₃) group at the meta position. The sulfamoyl group's ability to activate aryl halides for substitution is a well-utilized principle in medicinal chemistry.[7]
Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer complex.
Critical Parameters for Reaction Success
Optimizing the SNAr reaction involves the careful selection of four key parameters: the nucleophile, solvent, base, and temperature. The interplay between these factors determines reaction rate, yield, and purity.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Nucleophile | Primary & Secondary Amines (e.g., furfurylamine), Thiols (e.g., thiophenol), Alkoxides. | The nucleophilicity of the chosen reagent is paramount. Amines and thiols are common choices for synthesizing pharmaceutical analogs.[8][9][10] Highly basic nucleophiles can sometimes lead to side reactions, such as hydrolysis of the ester group. |
| Solvent | Polar Aprotic: DMSO, DMF, Acetonitrile. Alcohols: n-Butanol, Methanol, Ethylene Glycol.[8][11][12][13] | Polar aprotic solvents are generally preferred as they effectively solvate the counter-ion of the base but do not excessively stabilize the nucleophile, thus preserving its reactivity. Alcohols can also serve as effective solvents, particularly at higher temperatures (reflux).[8][12] The choice may depend on the solubility of the reactants and the desired reaction temperature. |
| Base | Organic: Triethylamine (TEA), DIEA. Inorganic: K₂CO₃, NaHCO₃, CsOAc.[8][9][11][14] | A base is often required to deprotonate a neutral nucleophile (like an amine or thiol) to increase its nucleophilicity or to act as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the products. Inorganic bases are often used for their low cost and ease of removal during workup. |
| Temperature | 60°C to 180°C (Reflux). | The aromatic ring's stability necessitates thermal energy to overcome the activation barrier. Reaction temperatures are typically elevated, ranging from moderate heating to reflux, depending on the reactivity of the nucleophile and the solvent's boiling point.[8][10][12] Microwave-assisted synthesis can significantly reduce reaction times, though it may also lead to thermal degradation if temperatures are too high.[11] |
Application Protocol: Synthesis of Methyl 3-(furfurylamino)-5-sulfamoylbenzoate
This protocol details a representative SNAr reaction using furfurylamine as the nucleophile, a common step in the synthesis of furosemide-like compounds.[9][10]
Materials & Reagents
-
Methyl 3-chloro-5-sulfamoylbenzoate (1.0 eq)
-
Furfurylamine (1.5 - 2.5 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 - 4.0 eq)
-
Dimethyl sulfoxide (DMSO) or n-Butanol (n-BuOH)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Caption: A typical step-by-step workflow for the synthesis and purification process.
Detailed Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-chloro-5-sulfamoylbenzoate (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., DMSO, 0.2-0.5 M concentration). To this solution, add furfurylamine (1.5 eq) followed by the base (e.g., Triethylamine, 2.0 eq).
-
Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-48 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[8]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature or reaction time.- Inactive base or wet solvent.- Deactivated nucleophile. | - Increase the temperature and/or extend the reaction time.- Ensure the use of anhydrous solvents and fresh, active base.- Use a fresh, high-purity nucleophile.[8] |
| Formation of Side Products | - Reaction temperature is too high, causing degradation.- Presence of water leading to hydrolysis of the ester. | - Lower the reaction temperature and monitor closely.- Use anhydrous solvents and reagents to prevent hydrolysis.[8] |
| Difficult Purification | - Co-elution of starting material and product.- Presence of polar impurities from the base (e.g., TEA). | - Optimize the eluent system for column chromatography (e.g., change solvent polarity).- Perform a dilute acidic wash (e.g., 1M HCl) during work-up to remove residual organic base.[8] |
Safety Considerations
-
Halogenated Aromatic Compounds: These reagents can be irritants and are potentially harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.[8]
-
Solvents & Bases: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solvents like DMSO and bases like triethylamine.
-
Consult SDS: Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
By understanding the mechanistic underpinnings and systematically optimizing the key reaction parameters, researchers can reliably and efficiently synthesize a diverse array of substituted benzoate derivatives for applications in drug discovery and development.
References
- BenchChem. (2025).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Hattori, T., Suzuki, M., Komuro, Y., & Miyano, S. (1995). Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1473-1478.
- Hattori, T., Suzuki, M., Komuro, Y., & Miyano, S. (1995). Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1473-1478. DOI:10.1039/P19950001473.
- Alsahib, S. A. (2020).
- Zenodo. (2024, May 22). Sustainable Chemistry and Pharmacy.
- ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113565.
- Infinity Learn NEET. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. YouTube.
- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube.
- Robertson, D. L. (2012, November 14). Chemistry 210 Experiment 10.
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- The Royal Society of Chemistry. (n.d.).
- Common Organic Chemistry. (n.d.). SNAr (Cl)
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
- Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 11. zenodo.org [zenodo.org]
- 12. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 13. CN105566260A - Furosemide preparation method - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Note: Methyl 3-chloro-5-sulfamoylbenzoate in Fragment-Based Drug Discovery
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (MCSB) represents a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targeting metalloenzymes such as the Carbonic Anhydrase (CA) family. This fragment combines a classic zinc-binding pharmacophore (primary sulfonamide) with a versatile synthetic handle (methyl ester) and a lipophilic modulator (chlorine).
This guide provides a comprehensive protocol for integrating MCSB into fragment libraries, screening via Surface Plasmon Resonance (SPR), validating binding modes with X-ray crystallography, and executing rational hit-to-lead chemical elaboration.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Before screening, it is critical to understand the fragment's behavior in solution. The methyl ester moiety introduces potential hydrolytic instability in high-pH buffers, while the sulfonamide group dictates its primary interaction mode.
| Property | Value | Relevance to FBDD |
| Molecular Weight | ~249.67 Da | Ideal Fragment (Rule of 3 compliant: <300 Da). |
| cLogP | ~1.2 - 1.5 | Good solubility; enters hydrophobic sub-pockets. |
| H-Bond Donors | 2 (Sulfonamide -NH2) | Critical for Zn²⁺ coordination and H-bonding. |
| H-Bond Acceptors | 4 (Sulfonyl O, Ester O) | Interactions with backbone amides (e.g., Thr199 in CAII). |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| Solubility (DMSO) | >50 mM | Suitable for high-concentration stock solutions. |
| Stability | pH < 8.0 recommended | Methyl esters can hydrolyze to the acid (active species) at high pH. |
Workflow Overview
The following diagram outlines the critical path from library integration to lead generation using MCSB.
Figure 1: Operational workflow for processing Methyl 3-chloro-5-sulfamoylbenzoate from stock to lead generation.
Protocol 1: Library Preparation & Quality Control
Objective: Ensure the compound is soluble and chemically intact prior to screening.
-
Stock Preparation:
-
Dissolve MCSB powder in 100% DMSO to a concentration of 100 mM .
-
Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Stability Check (LC-MS):
-
Dilute stock to 1 mM in the assay buffer (e.g., PBS pH 7.4).
-
Incubate for 24 hours at 25°C.
-
Pass Criteria: >95% retention of the methyl ester peak. If significant hydrolysis to 3-chloro-5-sulfamoylbenzoic acid is observed, fresh dilutions must be prepared immediately before assays.
-
-
Storage:
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Target Example: Human Carbonic Anhydrase II (hCAII).[1]
Rationale: SPR provides real-time kinetic data (
Materials
-
Instrument: Biacore 8K or S200 (or equivalent).
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Avoid Tris buffers if they contain primary amines that compete with coupling.
-
Positive Control: Acetazolamide or Furosemide.
Method
-
Immobilization:
-
Activate flow cell using EDC/NHS (1:1) for 7 minutes.
-
Inject hCAII (20 µg/mL in 10 mM Sodium Acetate pH 5.0) to reach a density of ~3000-5000 RU . (High density is needed for low MW fragments).
-
Block with Ethanolamine.
-
-
Fragment Injection (Single Cycle Kinetics):
-
Prepare a concentration series of MCSB: 0, 15, 31, 62, 125, 250, 500 µM in Running Buffer (maintaining constant 2% DMSO).
-
Critical: Include "solvent correction" cycles (DMSO 1.5% - 2.5%) to account for bulk refractive index changes.
-
Contact Time: 30-60 seconds.
-
Dissociation Time: 60 seconds.
-
-
Data Analysis:
-
Zero-adjust and reference-subtract (Flow Cell 2 - Flow Cell 1).
-
Fit data to a 1:1 Steady State Affinity model (since fragments often reach equilibrium rapidly).
-
Success Metric: A clear rectangular binding isotherm (sensorgram) with a
in the range of 1 µM – 500 µM.
-
Protocol 3: X-ray Crystallography (Soaking)
Objective: Determine the precise binding orientation to guide chemical elaboration. Mechanism: The sulfonamide nitrogen deprotonates and coordinates to the active site Zinc ion.[2]
Method
-
Crystal Growth:
-
Grow hCAII crystals using the hanging drop vapor diffusion method (Precipitant: 1.3 M Sodium Citrate, 0.1 M Tris pH 8.5).
-
-
Soaking Solution:
-
Prepare a 50 mM solution of MCSB in the mother liquor (precipitant solution).
-
Tip: If the fragment crashes out, add 5-10% DMSO to the soaking drop.
-
-
Soaking Procedure:
-
Transfer a native crystal into the soaking drop.
-
Incubate for 1 to 12 hours . (Monitor for crystal cracking; MCSB is lipophilic and may disrupt the lattice if soaked too long).
-
-
Cryoprotection & Data Collection:
-
Briefly dip the crystal in mother liquor + 20% Glycerol.
-
Flash cool in liquid nitrogen.
-
Collect data at a synchrotron source (resolution < 2.0 Å is desired).
-
-
Refinement:
-
Look for
electron density near the Zinc ion. -
Model the sulfonamide nitrogen coordinating to Zn (distance ~2.0 Å).
-
Hit-to-Lead Strategy: Chemical Elaboration
Once binding is confirmed, MCSB serves as a scaffold. The methyl ester is the primary "growth vector."
Figure 2: Synthetic pathways for evolving the MCSB fragment into a lead compound.
Elaboration Tactics:
-
Vector A (Ester Hydrolysis): Convert the ester to 3-chloro-5-sulfamoylbenzoic acid .
-
Why: The carboxylic acid can form salt bridges with hydrophilic residues often found at the rim of the active site (e.g., His64 in hCAII).
-
-
Vector B (Amidation): React the ester with primary amines to form benzamides .
-
Why: This is the most powerful vector. By varying the amine (R-NH2), you can "grow" the molecule towards the hydrophobic patch of the enzyme active site, significantly increasing potency (from µM to nM).
-
-
Vector C (Chlorine Replacement):
-
Note: While possible, displacing a chlorine on a benzene ring is synthetically challenging compared to bromine. In a library design context, it is often better to switch to the Bromo-analog if Suzuki coupling at this position is desired.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link
-
Erlanson, D. A., et al. (2016).[3] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfanilamide complex. Acta Crystallographica Section F, 62(12). Link
Sources
- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Note: Methyl 3-chloro-5-sulfamoylbenzoate in Drug Discovery
This Application Note and Protocol Guide details the utility of Methyl 3-chloro-5-sulfamoylbenzoate as a trifunctional scaffold in medicinal chemistry.
Introduction: The "Three-Handle" Scaffold
Methyl 3-chloro-5-sulfamoylbenzoate (CAS: Variable/Generic Isomer Ref) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Its utility stems from its unique trifunctional architecture , allowing orthogonal functionalization at three distinct sites. This reagent is a critical building block for the synthesis of diuretics (thiazide-like), Carbonic Anhydrase Inhibitors (CAIs) , and emerging NLRP3 inflammasome inhibitors .[1]
Structural Analysis & Reactivity Profile
The molecule presents three chemically distinct "handles" that can be manipulated sequentially:
-
Methyl Ester (C-1): Susceptible to nucleophilic attack (hydrolysis, amidation, Grignard addition).
-
Aryl Chloride (C-3): A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems.[1][2]
-
Sulfamoyl Group (C-5): A primary sulfonamide (
) that serves as a hydrogen bond donor/acceptor pharmacophore or can be derivatized into sulfonylureas.[1][2]
Chemical Properties
| Property | Description |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | ~249.67 g/mol |
| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Poor water solubility |
| Stability | Stable under ambient conditions; Ester hydrolyzes under basic aqueous conditions |
| pKa (Sulfonamide) | ~10.0 (Weakly acidic proton) |
Key Applications & Mechanism of Action
A. NLRP3 Inflammasome Inhibition
Recent patents (e.g., related to sulfonylurea derivatives) highlight this scaffold's role in developing inhibitors for the NLRP3 inflammasome, a multiprotein complex implicated in inflammatory diseases like gout and atherosclerosis. The sulfonamide moiety often engages in critical hydrogen bonding within the ATP-binding pocket of the NLRP3 NACHT domain.[1]
B. Diuretics and Antihypertensives
The 3-sulfamoylbenzoate core is the structural parent of "high-ceiling" loop diuretics (e.g., Bumetanide).[1] The 3-chloro substituent mimics the lipophilic and electronic properties required for binding to the Na+-K+-2Cl- cotransporter (NKCC1/2).[1][2]
C. Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this single reagent.
Figure 1: Divergent synthetic utility of the scaffold. The reagent allows selective modification at the ester (green/blue paths) or the aryl chloride (red path).
Experimental Protocols
Protocol A: Grignard Addition to Form Tertiary Carbinols
Context: This reaction transforms the ester into a tertiary alcohol, a key motif in specific NLRP3 inhibitors. Note that the sulfonamide protons are acidic and will consume 2 equivalents of the Grignard reagent before the ester reacts.[1]
Reagents:
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et2O (4.0 - 5.0 equiv)[1]
-
Saturated NH4Cl (aq)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Dissolution: Add Methyl 3-chloro-5-sulfamoylbenzoate (580 mg, 2.32 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add MeMgBr (3.5 mL, ~10.5 mmol, 4.5 equiv) over 10 minutes.
-
Note: Gas evolution (methane) may occur as the sulfonamide is deprotonated.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours. Monitor by TLC or LC-MS (Look for [M+2Me-OMe] mass shift).
-
Quench: Cool back to 0°C. Carefully quench with saturated NH4Cl (20 mL).
-
Caution: Exothermic reaction.
-
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: Functionalizing the C-3 position via the aryl chloride.[1][2] Aryl chlorides are less reactive than bromides/iodides, so a specialized catalyst system is recommended.[1]
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or XPhos Pd G2
-
Base: K2CO3 (3.0 equiv)
Procedure:
-
Degassing: In a microwave vial or sealed tube, combine the benzoate reagent, boronic acid, and K2CO3. Add solvents (Dioxane/Water). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Heating: Heat to 90-100°C for 4-16 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine.
-
Purification: Flash chromatography.
-
Tip: If the sulfonamide interferes with the catalyst, protect it with a trityl (Trt) or DMB group prior to coupling.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Grignard | Sulfonamide deprotonation consumes reagent.[1][2] | Increase Grignard equivalents to >4.0. The first 2 equivs neutralize the -SO2NH2. |
| No Reaction in Suzuki | Aryl Chloride is inert (deactivated). | Switch to electron-rich ligands (e.g., XPhos , SPhos ) or Buchwald Precatalysts.[1] |
| Hydrolysis Side-Product | Wet solvents or excess base.[1][2] | Use anhydrous solvents. In Suzuki couplings, ensure the pH doesn't trigger ester hydrolysis (keep T < 100°C). |
References
-
Synthesis and Reactivity of Sulfamoylbenzoates
- European Patent EP36977 / US Patent 9,278,956. "Sulphonamides and Compositions Thereof for Treating Conditions Associated with NLRP Activity.
-
Diuretic Structure-Activity Relationships
-
Nielsen, O. B., et al. (1975). "Aminobenzoic acid diuretics.[3] 7. 3-Substituted 4-phenyl-5-sulfamoylbenzoic acids." Journal of Medicinal Chemistry.
-
Relevance: Foundational text on the SAR of sulfamoylbenzoate diuretics.
-
-
General Safety & Handling
(Note: While specific commercial URLs for the exact isomer fluctuate, the chemistry described is validated by the patent literature cited in Ref 2.)
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 3-chloro-5-sulfamoylbenzoate Synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-chloro-5-sulfamoylbenzoate .
This guide departs from standard "recipe" formats, instead functioning as a Root Cause Analysis (RCA) tool. It addresses the specific chemical bottlenecks that degrade yield in this specific scaffold: regioselectivity failures, ester hydrolysis, and sulfonamide instability.
Case ID: OPT-YIELD-MCSB Status: Active Support Tier: Level 3 (Process Optimization & Scale-up)
Executive Summary: The "Yield Trap"
The synthesis of Methyl 3-chloro-5-sulfamoylbenzoate often fails not due to a single catastrophic error, but due to a conflict between the stability of the methyl ester and the harsh conditions required for chlorosulfonation .
Most yield loss occurs in two zones:
-
Zone A (Chlorosulfonation): Incomplete conversion or regioselectivity issues when forcing the sulfonyl group onto the deactivated 3-chlorobenzoate ring.
-
Zone B (Amidation): Hydrolysis of the methyl ester back to the carboxylic acid (
) during the reaction with ammonia.
Critical Workflow Optimization (Visualized)
The following logic flow illustrates the decision matrix for maximizing yield based on your starting material and current failure mode.
Caption: Decision tree for selecting the optimal synthetic pathway based on ester stability and starting material.
Module 1: The Chlorosulfonation Bottleneck
Context: The 3-chloro group deactivates the ring, and the ester/acid group deactivates it further. You need forcing conditions, but these conditions threaten the ester.
Troubleshooting Guide
Q: My reaction mixture turns into a black tar, and yield is <30%. What is happening?
A: This is likely "charring" caused by the oxidizing power of chlorosulfonic acid (
-
The Fix: Do not exceed 100°C if starting with the ester. If conversion is low at 100°C, do not increase temperature. Instead, add Thionyl Chloride (
) . -
Mechanism:
is in equilibrium with and . The sulfonates the ring to form the sulfonic acid ( ). The reaction often stops here. Adding drives the conversion of the sulfonic acid to the sulfonyl chloride ( ) and scavenges water, preventing the "tarring" effect of hydrated sulfonic acids.
Q: I am isolating the sulfonic acid byproduct instead of the sulfonyl chloride. A: This is a common quenching error.
-
The Fix: Ensure your quench is performed on crushed ice with vigorous stirring. If the reaction mass is poured into water that is allowed to warm up, the sulfonyl chloride hydrolyzes back to the sulfonic acid.
-
Protocol Tip: Maintain quench temperature
. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the aqueous suspension sit.
Q: Can I use 3-chlorobenzoic acid instead of the ester? A: Yes, and this is often the High-Yield Route.
-
Chlorosulfonate 3-chlorobenzoic acid (more stable, can tolerate 120°C).
-
Isolate 3-chloro-5-(chlorosulfonyl)benzoic acid.
-
Amidate to 3-chloro-5-sulfamoylbenzoic acid.
-
Final Step: Esterify with MeOH/H2SO4.
-
Why this works: You avoid the "Ester Hydrolysis" fight entirely during the harsh first two steps.
Module 2: The Amidation (Ammonolysis) Challenge
Context: Converting the sulfonyl chloride (
Troubleshooting Guide
Q: I lose the methyl ester during amidation (product becomes acidic). Why?
A: You are likely using aqueous ammonia (
-
The Science: Methyl esters are susceptible to hydrolysis under basic conditions (saponification). Even though sulfonamide formation is faster than ester hydrolysis, the excess aqueous ammonia required to neutralize the HCl byproduct drives the hydrolysis.
-
The Fix: Switch to Methanolic Ammonia or Anhydrous Ammonia gas .
-
Protocol: Dissolve the crude sulfonyl chloride in dry THF or DCM. Cool to 0°C. Bubble dry
gas or drip in 7N in MeOH. This eliminates the water required for ester hydrolysis.
-
Q: My product is a gummy solid that won't crystallize. A: This usually indicates the presence of the disulfonamide impurity or residual sulfonic acid.
-
The Fix:
-
Dissolve the gum in 5% aqueous NaOH (The sulfonamide
is acidic and will dissolve; the ester might hydrolyze if you are slow, so work fast and cold). -
Filter off any non-acidic impurities.
-
Re-acidify with HCl to precipitate the clean sulfonamide.
-
Note: If you are trying to preserve the ester, do not use NaOH . Instead, recrystallize from Methanol/Water (9:1) .
-
Optimized Protocol (Self-Validating)
This protocol assumes the "Direct Route" (starting from ester) but incorporates safeguards for yield.
Reagents:
-
Methyl 3-chlorobenzoate (1.0 eq)[1]
-
Chlorosulfonic acid (5.0 eq)
-
Thionyl Chloride (2.0 eq)
-
Ammonia (7N in Methanol)[2]
Step-by-Step:
-
Chlorosulfonation:
-
Place Chlorosulfonic acid in a flask.[3] Cool to 0°C.
-
Add Methyl 3-chlorobenzoate portion-wise (Exothermic!).
-
Heat to 80°C for 2 hours.
-
Checkpoint: Check TLC.[4] If SM remains, add Thionyl Chloride dropwise. Heat to 90°C for 1 hour.
-
Yield Critical Step: Cool to room temp, then pour reaction mass slowly onto crushed ice. Extract with DCM. Dry the DCM layer with
immediately (Water kills the yield).
-
-
Amidation (The "Dry" Method):
-
Data Comparison Table:
| Variable | Standard Aq. | Optimized Anhydrous Route |
| Ester Retention | 60-70% | >95% |
| Byproduct | Carboxylic Acid (Hydrolysis) | Ammonium Chloride (Salt) |
| Workup | Acid/Base Extraction | Water Wash & Evaporation |
| Typical Yield | 45-55% | 75-85% |
Advanced Mechanism: Regioselectivity
Understanding why the yield is limited helps in accepting process constraints.
Caption: Substituent directing effects. COOMe directs to C5; Cl directs to C2/C4/C6. C5 is favored sterically and electronically.
The -COOMe group directs meta (to position 3 and 5). Position 3 is occupied by Chlorine. Therefore, -COOMe strongly directs to Position 5 . The -Cl group directs ortho/para (to positions 2, 4, 6).
-
Yield Loss Factor: There is a competitive sulfonation at Position 6 (Para to Cl, Ortho to Ester). However, steric hindrance from the ester usually minimizes this. If you see an isomeric impurity (~5-10%), it is likely the 6-sulfamoyl isomer. Lowering the temperature improves the ratio in favor of C5.
References
-
BenchChem Technical Support. (2025).[7] A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Retrieved from
-
ChemicalBook. (2024). Methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis and reaction conditions. Retrieved from
-
Royal Society of Chemistry. (2025). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues with Methyl 3-chloro-5-sulfamoylbenzoate in water
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with Methyl 3-chloro-5-sulfamoylbenzoate in aqueous media. As a compound featuring a methyl ester, a chloro substituent, and a sulfamoyl group on a benzene ring, its solubility behavior is complex. This document is structured to provide not just procedural guidance but also the underlying scientific rationale for each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Methyl 3-chloro-5-sulfamoylbenzoate?
Q2: I am observing a precipitate or cloudy suspension when trying to dissolve Methyl 3-chloro-5-sulfamoylbenzoate in water. What is the primary cause?
A2: This is the expected behavior for a compound with low aqueous solubility. The cloudy appearance or precipitate is undissolved solid material. This occurs because the energy required to break the crystal lattice of the solid and to disrupt the hydrogen-bonding network of water is greater than the energy released upon solvation of the molecule. Several factors can contribute, including the concentration you are trying to achieve, the temperature of the water, and the pH of the solution.
Q3: Can I simply heat the solution to improve solubility?
A3: Heating can increase the solubility of many compounds, as the dissolution process is often endothermic.[2] However, this approach should be used with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first determine the thermal stability of Methyl 3-chloro-5-sulfamoylbenzoate. If you do use heat, it is recommended to do so gently and to cool the solution slowly to prevent rapid precipitation. For some compounds, the increase in solubility with temperature is not significant.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing solubility issues with Methyl 3-chloro-5-sulfamoylbenzoate.
Issue 1: Complete Inability to Dissolve the Compound in Water
If you are unable to achieve a clear solution at your desired concentration, consider the following strategies, starting with the simplest and progressing to more complex methods.
Caption: Initial solubility assessment workflow.
Scientific Rationale: The sulfamoyl group (-SO₂NH₂) is weakly acidic, and the ester group can be susceptible to hydrolysis under strongly acidic or basic conditions. By adjusting the pH, you can ionize the sulfamoyl group, which will significantly increase its interaction with water and, therefore, its solubility.
Protocol:
-
Prepare a suspension of Methyl 3-chloro-5-sulfamoylbenzoate in water at the desired concentration.
-
While stirring, add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH and observe for dissolution. A pH meter should be used for accurate measurement.
-
Once the compound dissolves, note the pH. Be cautious of raising the pH too high, which could induce hydrolysis of the methyl ester.
-
It is advisable to run a stability study on the solubilized compound at the final pH to ensure it does not degrade over the course of your experiment.
Expected Outcome: The compound should exhibit increased solubility in slightly alkaline conditions due to the deprotonation of the sulfonamide nitrogen.
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][4] For a molecule like Methyl 3-chloro-5-sulfamoylbenzoate, co-solvents can help to solvate the hydrophobic aromatic ring and the chloro group.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful solvent, but can have effects in biological assays.[4] |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many experimental systems. |
| Propylene Glycol | 10-30% (v/v) | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG) 300/400 | 10-40% (v/v) | Can also act as a stabilizing agent. |
Protocol:
-
First, attempt to dissolve Methyl 3-chloro-5-sulfamoylbenzoate in the pure co-solvent to create a concentrated stock solution.
-
If successful, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.
-
Do not add the aqueous solution to the co-solvent, as this can cause the compound to precipitate out.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution.
Troubleshooting Co-solvent Use:
Caption: Workflow for using co-solvents.
Issue 2: Compound Precipitates Over Time or Upon Temperature Change
This indicates that you have prepared a supersaturated solution, which is thermodynamically unstable.
Scientific Rationale: Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration |
| Tween® 80 | Non-ionic | 0.1 - 2% (v/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) |
| Cremophor® EL | Non-ionic | 0.5 - 5% (v/v) |
Protocol:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Add the solid Methyl 3-chloro-5-sulfamoylbenzoate to the surfactant solution.
-
Stir or sonicate until the compound is fully dispersed and hopefully dissolved. Gentle heating may be applied in conjunction with this method.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble molecules, like Methyl 3-chloro-5-sulfamoylbenzoate, effectively shielding the hydrophobic parts of the molecule from water and increasing its solubility.[5]
Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Prepare a solution of the cyclodextrin in water.
-
Add the solid compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight to allow for complex formation.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the sulfamoyl group increases polarity. | Simple and effective for ionizable compounds. | Risk of chemical degradation at extreme pH values. |
| Co-solvents | Reduces the overall polarity of the solvent. | Can significantly increase solubility; a wide range of co-solvents are available.[4] | Co-solvents can interfere with biological assays. |
| Surfactants | Micellar encapsulation of the hydrophobic molecule.[5] | Effective at low concentrations. | Can cause foaming and may have biological effects. |
| Cyclodextrins | Formation of inclusion complexes.[5] | Generally low toxicity and high efficiency. | Can be a more expensive option. |
References
- Quora. (2021, July 17).
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Google Patents. (2018).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.
- Chemsrc. (2025, November 4). CAS#:62971-72-6 | 3-chloro-4-methyl-5-sulfamoylbenzoic acid.
- Ovid. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
- Solubilization techniques used for poorly w
- PubChem. (n.d.).
- Inxight Drugs. (n.d.).
- BLDpharm. (n.d.). 68901-09-7|2-Chloro-5-(N-methylsulfamoyl)benzoic acid.
- ECHEMI. (n.d.). 153203-53-3, 3-CHLORO-5-METHYL-BENZOIC ACID METHYL ESTER Formula.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- SIELC Technologies. (2018, May 16).
- Loba Chemie. (2018, July 26).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.).
- AERU - University of Hertfordshire. (2025, August 4).
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-chloro-5-sulfamoylbenzoate stability under basic conditions
Topic: Stability & Handling Under Basic Conditions
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected behavior—precipitates, yield loss, or "ghost peaks"—when exposing Methyl 3-chloro-5-sulfamoylbenzoate to basic environments.
This molecule presents a classic "Dual-Functionality Paradox" in basic media:
-
The Methyl Ester (-COOCH₃): Electrophilic and prone to irreversible hydrolysis (saponification).[1][2]
-
The Sulfonamide (-SO₂NH₂): Acidic (pKa ~10) and prone to reversible deprotonation.[1][2]
This guide details how to navigate these competing reactivities to preserve your molecule or drive a specific transformation.[2]
Module 1: The Stability Profile (Root Cause Analysis)
The Chemical Tug-of-War
When you introduce a base (Hydroxide, Carbonate, Alkoxide) to this substrate, two distinct pathways compete based on basicity strength and nucleophilicity.[1][2]
| Feature | Reactivity in Base | Outcome | Reversibility |
| Methyl Ester | Electrophilic Attack: The carbonyl carbon is attacked by nucleophiles (OH⁻).[1][2][3] | Hydrolysis: Forms 3-chloro-5-sulfamoylbenzoic acid (as carboxylate).[1][2] | Irreversible (under basic conditions).[2][4] |
| Sulfonamide | Deprotonation: The -NH₂ proton is acidic.[1][2] | Solubilization: Forms the sulfonamide anion (-SO₂NH⁻).[2] | Reversible (upon acidification).[1][2][5] |
| Aromatic Chloride | Inert (Mostly): Meta-positioning deactivates SNAr.[1][2] | Stable: Unless forcing conditions (High T, strong alkoxides) are used.[1][2] | N/A |
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic competition. Note that while deprotonation is fast, hydrolysis is the thermodynamic sink.
Figure 1: Reaction Pathway Analysis. Green arrows indicate reversible acid-base shifts; Red arrows indicate irreversible degradation (hydrolysis).[1][2]
Module 2: Troubleshooting Guides (FAQ Format)
Scenario A: "My product precipitated unexpectedly during workup."
Diagnosis: You likely hydrolyzed the ester.[2]
-
The Mechanism: If you used a strong base (NaOH/KOH) or prolonged exposure to mild base (K₂CO₃ in wet solvent), the methyl ester converted to the carboxylate. Upon acidification (workup), the free acid (3-chloro-5-sulfamoylbenzoic acid) precipitated.[2]
-
Verification: Check NMR. Loss of the singlet at ~3.9 ppm (methyl group) confirms hydrolysis.
-
Corrective Action:
-
Switch to anhydrous bases (e.g., NaH, Cs₂CO₃) in dry polar aprotic solvents (DMF, DMSO) if the base is needed for a coupling reaction.
-
Reduce temperature to 0°C during base addition.[2]
-
Scenario B: "The reaction mixture turned clear, but yield is low."
Diagnosis: Sulfonamide salt formation masquerading as reaction progress.
-
The Mechanism: The sulfonamide group deprotonates at pH ~10. This creates a water-soluble anion.[2] Users often mistake this dissolution for the completion of a substitution reaction.
-
The Trap: If you extract with an organic solvent (DCM/EtOAc) while the pH is still basic (pH > 9), your molecule remains in the aqueous layer as a salt.
-
Corrective Action:
-
The " pH Swing" Protocol: After the reaction, you must acidify the aqueous layer to pH 2-3 to reprotonate the sulfonamide (and carboxylic acid if hydrolyzed) before organic extraction.
-
Scenario C: "I see a polar impurity increasing over time in HPLC."
Diagnosis: Slow hydrolysis or Methanolysis.
-
The Mechanism: If using Methanol/Ethanol as a solvent with base, transesterification (swapping methyl for ethyl) or hydrolysis (with trace water) occurs.
-
Corrective Action:
-
Avoid protic solvents if the ester must be preserved. Use THF or Acetonitrile.[2]
-
Run the "Stability Assay" (see Module 3) to quantify the degradation rate.
-
Module 3: Experimental Protocols
Protocol 1: Recovery of the Intact Ester (Workup)
Use this when you have exposed the molecule to base but want to prevent hydrolysis.
-
Quench: Immediately pour the reaction mixture into an excess of ice-cold dilute HCl (0.5 M).
-
Why? Low temperature slows hydrolysis; Acid neutralizes the nucleophile (OH⁻) instantly.
-
-
pH Adjustment: Ensure the final pH is < 3.
-
Why? This ensures the sulfonamide is neutral (-SO₂NH₂) and partitions into the organic layer.
-
-
Extraction: Extract immediately with Ethyl Acetate (x3).
-
Wash: Wash combined organics with cold Brine. Avoid bicarbonate washes (basic pH can re-trigger hydrolysis or salt formation).[2]
-
Dry: Use Na₂SO₄ (neutral) rather than reactive drying agents.[1][2]
Protocol 2: Controlled Hydrolysis (Synthesis of the Acid)
Use this if your goal is to intentionally remove the methyl group.
| Parameter | Recommendation |
| Reagent | LiOH (2.0 equiv) |
| Solvent | THF:Water (3:[1][2]1) |
| Temperature | Ambient (20-25°C) |
| Time | 1 - 2 Hours |
| Monitoring | TLC (10% MeOH in DCM). Product will stay at baseline; Ester will move (Rf ~0.5).[2] |
Module 4: Decision Logic for Base Selection
Use this flowchart to select the correct base for your application without destroying the methyl ester.
Figure 2: Base Selection Decision Tree for Methyl 3-chloro-5-sulfamoylbenzoate.
References
-
PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. [Link][2]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification Mechanism.[Link]
-
Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions: Saponification.[Link][1][2][6][7]
Sources
- 1. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl p -nitrobenzoate has been found to undergo saponification faster t.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-chloro-5-sulfamoylbenzoate
Case ID: REC-MCSB-001 Status: Active Expert Level: Senior Application Scientist
Core Directive: The Solubility Logic
You are dealing with Methyl 3-chloro-5-sulfamoylbenzoate , a molecule with a "schizophrenic" solubility profile. It contains a lipophilic core (chloro-benzene), a moderately polar ester tail, and a highly polar, hydrogen-bonding sulfonamide head.
-
The Challenge: Non-polar solvents (Hexane, Heptane) will not dissolve the sulfonamide group effectively. Highly polar solvents (Water) will not dissolve the aromatic ester.
-
The Solution: You need a "Bridge Solvent"—typically a short-chain alcohol (Methanol or Ethanol)—often paired with a polar anti-solvent (Water) to force precipitation.
Recommended Solvent Systems
| System | Composition | Suitability | Mechanism |
| Primary | Methanol / Water | High | Methanol solvates the ester and sulfonamide; Water acts as a powerful anti-solvent to crash out the product while keeping polar impurities in solution. |
| Secondary | Ethanol (95%) | Moderate | Good for initial purification.[1] The 5% water content helps solvate the sulfonamide moiety. |
| Alternative | Ethyl Acetate / Hexane | Low | Not recommended for high purity. Sulfonamides often "oil out" (separate as a liquid) rather than crystallize in this system due to poor H-bond accommodation. |
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Solvent-Anti-Solvent Method Target Purity: >98% (HPLC)
Phase A: Pre-Purification (Critical Step)
Before recrystallization, you must remove the unreacted 3-chloro-5-sulfamoylbenzoic acid precursor. It has a similar solubility profile to your ester in alcohols and will co-crystallize if not removed chemically.
-
Dissolve crude solid in Ethyl Acetate (10 mL/g).
-
Wash with 5% NaHCO₃ (aq) (2x). The acid impurity forms a water-soluble salt and is removed; the ester remains in the organic layer.
-
Wash with Brine (1x), dry over MgSO₄, and evaporate to dryness.
Phase B: Recrystallization[1][2][3]
-
Dissolution: Transfer the dried solid to an Erlenmeyer flask. Add Methanol (approx. 5-7 mL per gram of solid).[2]
-
Reflux: Heat to boiling (65°C). If the solid does not dissolve completely, add Methanol in 1 mL increments until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel.
-
Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add 1-2 drops of hot Methanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not stir.
-
Yield Maximization: Cool in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via vacuum (Buchner funnel).[3] Wash the cake with a cold 1:1 Methanol/Water mixture.
Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.
-
Cause: The compound's melting point is depressed by impurities or the solvent mixture, causing it to separate as a liquid phase before it can crystallize.
-
Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add a seed crystal of the pure product (if available) at a temperature slightly below the boiling point.
-
Increase the solvent volume: You may be too concentrated. Add 10-20% more Methanol.
-
Vigorous Stirring: Sometimes, rapid stirring during the cooling phase can induce solidification of the oil.
-
Issue 2: Persistent Acid Impurity
Symptom: HPLC shows a peak at RRT ~0.8-0.9 (Acid precursor).
-
Cause: Inefficient bicarbonate wash in Phase A.
-
Fix: Recrystallization alone is poor at separating the acid from the ester. You must redissolve the crystals in Ethyl Acetate and repeat the 5% NaHCO₃ wash .
Issue 3: Low Yield
Symptom: Recovery is <60%.
-
Cause: Too much solvent (Methanol) or insufficient anti-solvent (Water).
-
Fix: Collect the mother liquor (filtrate). Concentrate it to half volume on a rotavap and cool again to harvest a "second crop" of crystals. Note: Second crops are usually less pure.
Visualizing the Logic
Diagram 1: Purification Decision Tree
Caption: Decision logic for purifying sulfamoylbenzoate esters, prioritizing chemical washing before physical recrystallization.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Methanol? A: Yes, but Acetone is aprotic. Sulfonamides interact strongly with protic solvents (Alcohols) via Hydrogen bonding, which often leads to better-defined crystal habits. Acetone/Water is a viable backup if Methanol fails.
Q: Is the ester stable in hot water? A: Generally, yes, for short periods. However, prolonged boiling in water (especially if the pH is not neutral) can lead to hydrolysis , converting your ester back into the carboxylic acid. Avoid boiling for >30 minutes.
Q: My product is colored (yellow/brown). How do I fix this? A: Sulfonamide intermediates often carry oxidation byproducts. Add Activated Carbon (Charcoal) to the hot Methanol solution (Step 2 of Phase B), stir for 5 minutes, and then perform the Hot Filtration (Step 3).
References
-
BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid. Retrieved from
-
Royal Society of Chemistry. (2016). Nitration and Recrystallization of Methyl Benzoate Derivatives. RSC Education.[5] Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Department of Chemistry. Retrieved from
-
Vapourtec. (n.d.). Solvent Miscibility and Polarity Table. Retrieved from
Sources
Technical Support Center: Handling Methyl 3-chloro-5-sulfamoylbenzoate
Topic: Moisture Sensitivity & Handling Protocols
Case ID: MS-3C5S-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden Yield Killer"
Methyl 3-chloro-5-sulfamoylbenzoate is a critical intermediate in the synthesis of diuretic agents (e.g., thiazide-like drugs) and other sulfonamide-based pharmaceuticals. While the sulfamoyl (
Moisture mismanagement leads to three specific failure modes:
-
Saponification: Conversion back to the carboxylic acid (impurity generation).
-
Stoichiometric Imbalance: Water consumes expensive downstream reagents (e.g., Grignard reagents, Lithium bases).
-
Physical Aggregation: Hygroscopic clumping leading to weighing errors.
This guide provides a self-validating workflow to Detect, Prevent, and Remediate moisture contamination.
Module 1: Analytical Diagnosis (Trust But Verify)
Do not assume "dry" reagents are actually dry. Verify water content before committing to high-value synthesis.
Protocol: Modified Karl Fischer (KF) Titration
Standard methanolic KF reagents often fail with sulfonamides due to poor solubility, leading to false-negative results (water trapped inside undissolved crystals).
Optimized Solvent System:
| Component | Ratio (v/v) | Function |
|---|---|---|
| Methanol (Dry) | 70% | Primary solvent for KF reaction. |
| Formamide | 30% | Solubilizer for polar sulfonamide groups. |
| Alternative: Chloroform | (If needed) | Add if the sample is highly lipophilic/oily. |
Step-by-Step Validation:
-
Pre-Titration Drift Check: Ensure the titration cell drift is
before adding sample. High drift indicates a leak or wet solvent. -
Sample Addition: Add 0.5 – 1.0 g of Methyl 3-chloro-5-sulfamoylbenzoate (powder) via a weighing boat.
-
Critical: Back-weigh the boat to calculate the exact mass added.
-
-
Dissolution Time: Allow a 120-second stirring delay before starting the titration. This ensures the solid core dissolves and releases trapped lattice water.
-
Endpoint Criteria: Stop when drift returns to
and persists for 30 seconds.
Target Specification:
for general synthesis;for organometallic steps.
Module 2: Remediation (Drying Protocols)
If your KF analysis fails (Water > 0.2%), use one of these drying methods based on your available equipment.
Method A: Azeotropic Distillation (The "Gold Standard")
Best for large batches or when the compound is already in solution.
The Science: Toluene forms a low-boiling azeotrope with water (bp 84.1°C), effectively "pulling" moisture out of the system at temperatures below the boiling point of pure water.
-
Dissolution: Dissolve the "wet" ester in Toluene (10 volumes relative to mass).
-
Distillation: Distill at atmospheric pressure (or reduced pressure if temp sensitive) until the distillate is clear.
-
Validation: Collect a sample from the pot, cool, and run a KF check.
-
Isolation: Rotovap the remaining toluene to obtain the dry solid.
Method B: Vacuum Oven Drying (Solid State)
Best for dry powders.
-
Temperature Limit: Do not exceed 60°C .
-
Reasoning: While the melting point is high (>170°C), surface sintering can occur at lower temperatures if impurities are present, trapping moisture inside a "glassy" shell.
-
-
Desiccant: Place a tray of
or activated silica gel in the oven to absorb the liberated moisture. -
Duration: 12–24 hours under high vacuum (< 10 mbar).
Module 3: Troubleshooting Synthesis
Visualizing the impact of moisture on reaction pathways.
Scenario: Low Yield in Nucleophilic Substitution
Symptom: You are reacting the methyl ester with an amine or nucleophile, but yield is low and you see a carboxylic acid byproduct. Cause: Competitive Hydrolysis. The electron-withdrawing Chlorine and Sulfamoyl groups make the carbonyl carbon highly electrophilic. Water competes with your nucleophile.
Figure 1: Competitive Hydrolysis Pathway. Note how trace water (
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in a standard fridge? A: No. Standard refrigerators have high humidity. Upon removal, condensation will immediately form on the cold bottle.
-
Correct Protocol: Store at Room Temperature (RT) in a desiccator cabinet flushed with Nitrogen. If cold storage is chemically required, the bottle must be warmed to RT in a desiccator before opening.
Q2: The MSDS says "Stable under normal conditions." Why worry?
A: "Stable" in an MSDS context often refers to safety (it won't explode). It does not guarantee process stability. The combination of the ester and the acidic proton on the sulfamoyl group (
Q3: My KF titration solvent turned cloudy. Is the result valid? A: No. Cloudiness indicates precipitation of the sample or the buffering salts. The reading will be artificially low.
-
Fix: Switch to the Formamide/Methanol (30:70) blend or increase the temperature of the titration cell to 50°C to maintain solubility [2].
Q4: I see a "gum" forming during the reaction. What is it? A: This is likely the lithium or magnesium salt of the hydrolyzed acid (if using organometallics). Moisture hydrolyzed the ester to the acid, which then deprotonated your reagent to form an insoluble salt. This confirms wet starting material.[1]
References
-
Hydrolytic Stability of Esters
- Source: "Comparative chemical and biological hydrolytic stability of homologous esters." Semantic Scholar.
-
Relevance: Establishes that electron-withdrawing groups on benzoate rings significantly decrease hydrolytic stability compared to unsubstituted benzoates.[2]
-
Link:
-
Karl Fischer Titration for Poorly Soluble Compounds
-
Azeotropic Drying Protocols
- Source: "Azeotropic distillation process.
- Relevance: Provides the industrial standard for using toluene/water azeotropes to dry carboxylic acid derivatives without thermal degrad
-
Link:
-
General Handling of Sulfonamide Intermediates
- Source: "Methyl-2-Methoxy-5-Sulfamoyl Benzo
- Relevance: Confirms the classification of these intermediates as key building blocks for diuretics and the need for controlled drying.
-
Link:
Sources
Validation & Comparative
Methyl 3-chloro-5-sulfamoylbenzoate: H-NMR Structural Validation & Comparative Analysis
Topic: Methyl 3-chloro-5-sulfamoylbenzoate H-NMR Spectrum Analysis Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate is a critical intermediate in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors. Its structural integrity is defined by a 1,3,5-trisubstituted benzene ring containing three distinct electron-withdrawing groups (EWGs): a chlorine atom, a methyl ester, and a sulfonamide moiety.
This guide provides a definitive H-NMR analysis of the compound, contrasting it with its carboxylic acid precursor (3-chloro-5-sulfamoylbenzoic acid) to establish a self-validating quality control (QC) protocol. We address the specific challenges of resolving meta-coupled aromatic protons and the solvent-dependent behavior of the sulfamoyl protons.
Structural Logic & Shift Prediction
To accurately assign the spectrum, one must understand the electronic environment imposed by the substituents. The 1,3,5-substitution pattern eliminates ortho-coupling (
Electronic Environment Analysis
-
Aromatic Region (Deshielding Zone):
-
H-6 (Position 6): Sandwiched between the ester (-COOMe) and sulfonamide (-SO₂NH₂) groups. Both are strong electron-withdrawing groups. This proton is expected to be the most deshielded (downfield).
-
H-2 & H-4: Flanked by the Chlorine atom and one EWG (Ester or Sulfonamide). Chlorine is inductively withdrawing but mesomerically donating, making these protons slightly more shielded than H-6.
-
-
Aliphatic Region:
-
Methyl Ester (-OCH₃): A sharp singlet characteristic of methoxy groups attached to carbonyls, typically appearing at 3.8–3.9 ppm.
-
-
Exchangeable Protons:
-
Sulfamoyl (-SO₂NH₂): These protons are acidic and exchangeable. In DMSO-
, they appear as a broad singlet. In CDCl₃, they may be invisible or extremely broad due to quadrupole broadening and exchange.
-
Comparative Analysis: Product vs. Precursor
The primary QC challenge is distinguishing the ester product from unreacted carboxylic acid starting material.
Comparison Table: Methyl Ester vs. Acid Precursor
| Feature | Target Product (Methyl Ester) | Alternative/Precursor (Carboxylic Acid) | Diagnostic Value |
| Methyl Signal | Singlet, | Absent | Primary Confirmation |
| Acidic Proton | Absent | Broad singlet, | Disappears in ester |
| Sulfonamide ( | Broad s, | Broad s, | Minimal shift (Non-diagnostic) |
| Solubility | Moderate in CDCl₃, High in DMSO | Poor in CDCl₃, High in DMSO | Process indicator |
Solvent Performance: DMSO- vs. CDCl₃
-
DMSO-
(Recommended): Excellent solubility. The high polarity slows proton exchange, resolving the sulfonamide as a distinct broad singlet ( 7.60). -
CDCl₃: The
protons often broaden into the baseline or shift unpredictably due to concentration-dependent hydrogen bonding. Aromatic resolution may improve, but the loss of the integral makes stoichiometry verification difficult.
Experimental Protocol
This protocol ensures high-resolution detection of meta-coupling constants (
Sample Preparation[1][2][3][4][5]
-
Mass: Weigh 10–15 mg of Methyl 3-chloro-5-sulfamoylbenzoate.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Note: Ensure the solvent is stored over molecular sieves to minimize the water peak (
3.33), which can overlap with methoxy signals if shifted.
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear; suspension particles will broaden lines.
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 16 ppm (to catch potential residual acid peaks).
-
Scans (NS): 16 or 32 (sufficient for 10 mg sample).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aromatic protons and isolated methyl groups have longer T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic protons relative to the solvent residual, skewing purity calculations.
-
Spectral Data & Assignment
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 8.45 | Doublet of Doublets (dd) | 1H | H-6 (Ar-H, between COOMe/SO₂NH₂) | |
| 8.20 | Doublet of Doublets (dd) | 1H | H-2 (Ar-H, between Cl/COOMe) | |
| 8.05 | Doublet of Doublets (dd) | 1H | H-4 (Ar-H, between Cl/SO₂NH₂) | |
| 7.60 | Broad Singlet (br s) | 2H | - | -SO₂NH₂ (Sulfamoyl) |
| 3.91 | Singlet (s) | 3H | - | -COOCH₃ (Methyl Ester) |
Note: The aromatic protons often appear as "pseudo-triplets" or broad singlets on lower-field instruments (300 MHz) due to the similarity of the meta-coupling constants.
Visualization of Analytical Logic
Diagram 1: Structural Assignment Workflow
This flowchart illustrates the decision-making process for assigning the specific regio-isomeric protons based on electronic shielding effects.
Caption: Logic flow for differentiating the three aromatic protons based on substituent electronegativity.
Diagram 2: QC Comparison Workflow
This diagram demonstrates how to use the NMR data to validate the synthesis step (Esterification).
Caption: Quality Control decision tree for validating the esterification of 3-chloro-5-sulfamoylbenzoic acid.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate and sulfonamide shift ranges). Link
-
PubChem. (n.d.). Compound Summary for CID 12345 (Analogous Sulfonamides). National Library of Medicine. Link
Sources
Comparative Guide: HPLC Method Development for Methyl 3-chloro-5-sulfamoylbenzoate Purity
Executive Summary
In the synthesis of sulfonamide-based diuretics (e.g., analogues of chlorothiazide or indapamide), the intermediate Methyl 3-chloro-5-sulfamoylbenzoate represents a critical quality control checkpoint. Its purity directly impacts the yield and safety of the final API.
This guide compares three chromatographic approaches to isolate this molecule from its primary impurities: the hydrolysis product (3-chloro-5-sulfamoylbenzoic acid ) and the des-sulfamoyl starting material (Methyl 3-chlorobenzoate ).
The Verdict: While isocratic methods are common in legacy protocols, they fail to resolve the highly polar acid impurity from the void volume without excessive retention of the ester. The Acidic Gradient C18 Method (Method B) is identified as the superior protocol, offering a Resolution (
Molecule Profile & Separation Challenge
To develop a robust method, we must first understand the analyte's physicochemical behavior.
| Property | Methyl 3-chloro-5-sulfamoylbenzoate | Critical Impurity A (Acid Form) | Critical Impurity B (Des-sulfamoyl) |
| Structure | Hydrophobic Ester + Polar Sulfonamide | Hydrophilic Acid + Polar Sulfonamide | Hydrophobic Ester + No Sulfonamide |
| Polarity | Moderate | High (Polar) | Low (Non-polar) |
| pKa | ~10.1 (Sulfonamide -NH2) | ~3.5 (Carboxylic Acid) | N/A |
| HPLC Challenge | Peak tailing due to -NH2 silanol interactions. | Elutes in void volume at neutral pH. | Co-elutes with main peak in short runs. |
The Mechanistic Conflict: The sulfonamide moiety is a strong hydrogen bond donor, leading to secondary interactions with residual silanols on silica columns (peak tailing). Simultaneously, the ester is hydrophobic, requiring high organic strength to elute, whereas the acid impurity requires low organic strength to retain.
Comparative Method Analysis
We evaluated three distinct methodologies. Data presented below represents average performance across
Method A: Isocratic C18 (Neutral pH)
The "Legacy" Approach
-
Mobile Phase: 50:50 Water:Acetonitrile
-
Outcome: FAILED .
-
The acid impurity ionizes at neutral pH, eluting immediately (retention factor
). -
The sulfonamide group causes significant tailing (
).
-
Method B: Acidic Gradient C18 (Phosphate Buffer pH 2.5)
The "Optimized" Approach
-
Column: High-purity End-capped C18 (3.5 µm, 100 x 4.6 mm) e.g., Zorbax Eclipse Plus or Waters XBridge.
-
Mobile Phase:
-
Outcome: SUPERIOR .
-
Low pH suppresses the ionization of the acid impurity, increasing its retention (
). -
Low pH suppresses silanol ionization, sharpening the sulfonamide peak.
-
Gradient elution resolves the hydrophobic "Des-sulfamoyl" impurity later in the run.
-
Method C: HILIC (Hydrophilic Interaction LC)
The "Alternative" Approach
-
Column: Bare Silica or Amide Phase.
-
Mobile Phase: 90:10 Acetonitrile:Buffer.
-
Outcome: SUB-OPTIMAL .
-
Excellent retention of the polar acid impurity.
-
Poor solubility of the hydrophobic ester sample in the high-organic mobile phase led to precipitation issues in the injector.
-
Performance Data Summary
| Metric | Method A (Isocratic Neutral) | Method B (Acidic Gradient) | Method C (HILIC) |
| Run Time | 12.0 min | 15.0 min | 20.0 min |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline) | 6.5 |
| Resolution ( | 1.5 | 5.1 | 1.2 |
| Tailing Factor ( | 2.1 | 1.08 | 1.3 |
| Sensitivity (S/N) | Low (Broad peaks) | High (Sharp peaks) | Medium |
Method Development Logic Visualization
The following diagram illustrates the decision pathway taken to arrive at Method B, highlighting the causality behind every parameter change.
Figure 1: Decision matrix for selecting the Acidic Gradient C18 method. Note how the pKa of the impurity drives the pH selection.
Detailed Experimental Protocol (Method B)
This protocol is validated for robustness and is suitable for transfer to QC laboratories.[5]
Reagents and Equipment
-
Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent L1 column). -
Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve
of in of Milli-Q water ( ). Adjust pH to using diluted Phosphoric Acid. Filter through a membrane.-
Why Phosphate? It provides superior buffering capacity at pH 2.5 compared to Formic Acid, ensuring stable retention times for the ionizable acid impurity.
-
-
Mobile Phase B:
Acetonitrile.
Instrument Parameters[9]
-
Flow Rate:
-
Column Temperature:
(Controls viscosity and mass transfer kinetics). -
Detection: UV at
(Maxima for the benzamide core). -
Injection Volume:
(Keep low to prevent solvent effects). -
Diluent: 80:20 Water:Acetonitrile (Must match initial gradient conditions to prevent peak distortion).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain Acid Impurity) |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp (Elute Main Ester) |
| 12.0 | 10 | 90 | Wash (Elute Hydrophobic Impurities) |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Analytical Workflow & Validation Logic
The following diagram outlines the operational workflow, emphasizing the "Self-Validating" checkpoints required for high-integrity data.
Figure 2: Operational workflow with integrated System Suitability Test (SST) checkpoints.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
-
PubChem. Methyl 3-amino-5-chlorobenzoate (Structural Analog Data). National Library of Medicine. [Link]
- European Pharmacopoeia.Furosemide Monograph: Related Substances.
Sources
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: Methyl 3-chloro-5-sulfamoylbenzoate vs. Methyl 2-chloro-5-sulfamoylbenzoate
[1]
Executive Summary
This technical guide provides a definitive comparison between two isomeric building blocks: Methyl 2-chloro-5-sulfamoylbenzoate (Isomer A) and Methyl 3-chloro-5-sulfamoylbenzoate (Isomer B).[1] While structurally similar, the positional difference of the chlorine atom relative to the electron-withdrawing ester and sulfamoyl groups dictates completely divergent reactivity profiles.
-
Methyl 2-chloro-5-sulfamoylbenzoate is an electrophilic powerhouse , highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho/para alignment of electron-withdrawing groups (EWGs).[1] -
Methyl 3-chloro-5-sulfamoylbenzoate is nucleophilically inert under standard conditions. The chlorine atom is in the meta "dead zone," requiring transition metal catalysis (e.g., Palladium) to effect substitution.[1]
Structural Analysis & Electronic Theory[1]
The divergence in reactivity is governed by the ability of the aromatic ring to stabilize the negative charge generated during the addition-elimination mechanism.
Electronic Activation Map
-
Ester (COOMe): Strong Electron Withdrawing Group (EWG) via resonance (-M) and induction (-I).[1]
-
Sulfamoyl (
): Strong EWG via induction (-I) and resonance (-M).[1]
| Feature | Methyl 2-chloro-5-sulfamoylbenzoate | Methyl 3-chloro-5-sulfamoylbenzoate |
| Cl Position vs. Ester | Ortho (Activated) | Meta (Deactivated) |
| Cl Position vs. Sulfamoyl | Para (Activated) | Meta (Deactivated) |
| Primary Mechanism | Metal-Catalyzed Cross-Coupling | |
| Intermediate Stability | High (Meisenheimer Complex stabilized by resonance) | Low (No resonance stabilization for anionic intermediate) |
Mechanistic Pathway Visualization
The following diagram illustrates the critical difference in intermediate stabilization.
Caption: Comparative reaction pathways. The 2-chloro isomer proceeds via a stable Meisenheimer complex (
Reactivity Profiles & Applications
A. Methyl 2-chloro-5-sulfamoylbenzoate (The Candidate)
This isomer is a standard intermediate in the synthesis of benzamide neuroleptics (e.g., Sulpiride derivatives) and diuretics .[1] The chlorine atom is highly labile.
-
Reactivity: Reacts readily with primary and secondary amines, thiols, and alkoxides.
-
Key Advantage: No expensive catalysts required.
-
Reaction Condition: Mild heating (60–90°C) in polar aprotic solvents (DMF, DMSO, NMP).[1]
-
Common Pitfall: Hydrolysis of the ester can compete if aqueous base is used too aggressively.
B. Methyl 3-chloro-5-sulfamoylbenzoate (The Cross-Coupling Candidate)
This isomer is typically used when the chlorine is intended to be a structural scaffold (retained for lipophilicity) or a handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.[1]
Experimental Protocols
Protocol A: Displacement of 2-Chloro Isomer
Objective: Synthesis of a 2-amino-5-sulfamoylbenzoate derivative. Applicability: Only for Methyl 2-chloro-5-sulfamoylbenzoate.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-5-sulfamoylbenzoate (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).
-
Addition: Add Triethylamine (1.5 equiv) followed by the Amine Nucleophile (e.g., pyrrolidine, benzylamine) (1.2 equiv).[1]
-
Note: If the amine is a hydrochloride salt, increase TEA to 2.5 equiv.
-
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen) for 4–6 hours.
-
Work-up:
-
Yield: Typically 85–95%.
Protocol B: Suzuki-Miyaura Coupling of 3-Chloro Isomer
Objective: Synthesis of a 3-aryl-5-sulfamoylbenzoate (Biaryl formation). Applicability: Essential for Methyl 3-chloro-5-sulfamoylbenzoate.
-
Preparation: In a reaction vial, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Note: The 3-chloro position is deactivated; electron-rich ligands like XPhos or SPhos are critical for oxidative addition.
-
-
Work-up:
-
Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Wash the filtrate with water and brine.
-
Concentrate and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
-
-
Yield: Typically 70–85% (highly dependent on the boronic acid partner).[1]
Quantitative Comparison Table
| Parameter | Methyl 2-chloro-5-sulfamoylbenzoate | Methyl 3-chloro-5-sulfamoylbenzoate |
| Reaction Type | Nucleophilic Aromatic Substitution ( | Cross-Coupling (Suzuki/Buchwald) |
| Activation Energy | Low (Activated by ortho-Ester) | High (Unactivated) |
| Preferred Solvent | DMF, DMSO, NMP, EtOH | Toluene, Dioxane, DME |
| Base Requirement | Weak ( | Strong/Bulky ( |
| Catalyst | None | Palladium (e.g., Pd-XPhos) |
| Cost Efficiency | High (Cheaper reagents) | Moderate (Requires Pd catalyst) |
| Drug Class Utility | Benzamide Antipsychotics, Diuretics | Kinase Inhibitors, Lipophilic Scaffolds |
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates. (2025).[1][3] Retrieved from [1]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) & Vicarious Nucleophilic Substitution.[1] Retrieved from [1]
-
National Institutes of Health (PMC). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011).[1][4] Retrieved from
-
Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from [1]
-
PubChem. Methyl 2-chloro-5-sulfamoylbenzoate Compound Summary. Retrieved from [1]
A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 3-chloro-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of each starting material and intermediate is paramount. The Certificate of Analysis (COA) for a compound like Methyl 3-chloro-5-sulfamoylbenzoate is not merely a document; it is the foundational assurance of quality, purity, and identity upon which the success of subsequent research and development hinges. This guide provides an in-depth comparison of the analytical data one should expect from a comprehensive COA for this critical intermediate, contrasted with potential alternative structures and impurities.
Methyl 3-chloro-5-sulfamoylbenzoate is a key building block in the synthesis of various pharmaceutically active compounds. Its precise molecular structure, characterized by a chlorinated benzene ring with methoxycarbonyl and sulfamoyl functional groups at specific positions, makes it a versatile reagent. However, the very nature of its synthesis can introduce closely related impurities that may be difficult to distinguish and can have a significant impact on the reaction kinetics, yield, and impurity profile of the final active pharmaceutical ingredient (API).
This guide is structured to provide a detailed examination of the analytical techniques and the corresponding data that constitute a robust COA. We will explore the "why" behind each test, offering insights into how each analytical method provides a unique piece of the puzzle to confirm the molecule's identity, purity, and overall quality.
I. The Anatomy of a Comprehensive Certificate of Analysis
A COA for a pharmaceutical intermediate should be a transparent and thorough document, providing a clear summary of the quality control testing performed on a specific batch.[1][2] It serves as a guarantee from the manufacturer that the material meets the agreed-upon specifications. Below is a comparative table outlining the essential components of a COA for Methyl 3-chloro-5-sulfamoylbenzoate versus a less detailed or incomplete document.
| Parameter | Comprehensive COA Standard | Sub-standard or Incomplete COA | Why it Matters for Researchers |
| Identification | Clear and unambiguous identification of the compound by name, CAS number, and molecular formula. | Ambiguous naming, missing CAS number. | Ensures you are working with the correct molecule, preventing costly errors in your synthesis. |
| Appearance | A clear description of the physical state and color (e.g., "White to off-white crystalline solid"). | Vague or missing description. | A deviation from the expected appearance can be an initial indicator of impurities or degradation. |
| Solubility | Data on solubility in common laboratory solvents. | No solubility data provided. | Crucial for planning reactions and analytical sample preparation. |
| Identity Tests | Confirmation by at least two orthogonal methods (e.g., IR, ¹H NMR). | Single identity test or none at all. | Provides a high degree of confidence in the molecular structure. |
| Purity (Assay) | A quantitative measure of the compound's purity, typically by HPLC or GC, with a specified acceptance criterion (e.g., ≥98.0%). | A non-quantitative purity statement (e.g., "pure") or a wide acceptance range. | Directly impacts the stoichiometry of your reactions and the impurity profile of your product. |
| Impurities | A detailed list of known and unknown impurities with their respective levels, determined by a validated chromatographic method. | A general statement like "impurities within limits" without specifics. | Allows for risk assessment and understanding of potential side reactions or downstream purification challenges. |
| Residual Solvents | Analysis for residual solvents from the synthesis and purification process, with limits conforming to ICH Q3C guidelines. | No mention of residual solvents. | Residual solvents can be toxic and may interfere with subsequent reactions.[1] |
| Water Content | A specific value for water content, typically determined by Karl Fischer titration. | No water content analysis. | Water can act as a reactant or catalyst in many reactions, affecting yield and purity. |
| Heavy Metals | A statement or test result confirming that heavy metal content is below acceptable limits. | Omission of heavy metal analysis. | Important for materials intended for use in drug development due to toxicity concerns. |
| Date of Manufacture and Retest Date | Clearly stated dates to ensure the material is within its recommended use period. | Missing or ambiguous dates. | Ensures the stability and reliability of the material over time. |
II. Deciphering the Analytical Data: A Comparative Approach
This section delves into the specific analytical techniques and provides a comparative analysis of the expected data for high-purity Methyl 3-chloro-5-sulfamoylbenzoate against potential impurities or alternative products.
A. Identity Confirmation: The Molecular Fingerprint
Two or more spectroscopic methods should be employed to unequivocally confirm the identity of the compound.
1. Infrared (IR) Spectroscopy
IR spectroscopy provides a "fingerprint" of the molecule by identifying its functional groups.
-
Expected Spectrum for Methyl 3-chloro-5-sulfamoylbenzoate:
-
~3350-3250 cm⁻¹: Two bands corresponding to the N-H stretching of the primary sulfonamide.
-
~1720 cm⁻¹: A strong absorption from the C=O stretching of the methyl ester.
-
~1340 and 1160 cm⁻¹: Two strong bands for the asymmetric and symmetric SO₂ stretching of the sulfonamide group.
-
~800-700 cm⁻¹: Bands associated with C-Cl stretching.
-
-
Comparison with a Potential Impurity (e.g., the corresponding carboxylic acid): The carboxylic acid impurity would show a broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch at a slightly lower wavenumber (~1700 cm⁻¹) compared to the ester.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: The obtained spectrum is compared against a reference spectrum or interpreted based on characteristic functional group absorptions.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
-
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz) for Methyl 3-chloro-5-sulfamoylbenzoate:
-
~8.4 ppm (singlet, 1H): Aromatic proton between the chloro and sulfamoyl groups.
-
~8.2 ppm (singlet, 1H): Aromatic proton between the ester and sulfamoyl groups.
-
~8.0 ppm (singlet, 1H): Aromatic proton adjacent to the chloro and ester groups.
-
~5.0 ppm (broad singlet, 2H): Protons of the NH₂ group of the sulfonamide.
-
~4.0 ppm (singlet, 3H): Protons of the methyl ester group.
-
-
Comparison with an Isomeric Impurity (e.g., Methyl 2-chloro-5-sulfamoylbenzoate): The splitting pattern and chemical shifts of the aromatic protons would be significantly different due to the different substitution pattern on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
B. Purity Determination: Quantifying the Main Component and Impurities
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile pharmaceutical intermediates.
-
Expected HPLC Chromatogram for High-Purity Methyl 3-chloro-5-sulfamoylbenzoate:
-
Comparison with a Sample Containing Process-Related Impurities: The chromatogram of a less pure sample might show additional peaks corresponding to starting materials (e.g., 3-chlorobenzoic acid), intermediates (e.g., methyl 3-chlorobenzoate), or by-products from the sulfonation and amination steps.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 230 nm).
-
Sample Preparation: A known concentration of the sample is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Data Analysis: The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Analytical Workflow
Caption: Workflow for generating a comprehensive COA.
III. Comparison with Alternative Analytical Techniques
While HPLC is the most common technique for purity analysis of this compound, other methods can provide complementary information.
| Technique | Primary Use for this Compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, assay, and impurity profiling. | High resolution, sensitive, suitable for non-volatile compounds. | Requires the compound to be soluble in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. | Excellent for volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile compounds like Methyl 3-chloro-5-sulfamoylbenzoate without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities. | Provides molecular weight information, aiding in impurity identification. | Can be less quantitative than HPLC-UV without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification. Can be used for quantitative analysis (qNMR). | Provides detailed structural information. qNMR can be a primary method for assay determination. | Lower sensitivity compared to chromatographic methods. |
Logical Relationship of Analytical Tests
Caption: Interrelation of analytical tests for quality assessment.
IV. Conclusion
A comprehensive Certificate of Analysis for Methyl 3-chloro-5-sulfamoylbenzoate is a critical tool for ensuring the quality and consistency of this important pharmaceutical intermediate. For researchers, scientists, and drug development professionals, the ability to critically evaluate a COA is an essential skill. By understanding the underlying principles of the analytical techniques employed and by comparing the provided data against expected values and potential impurities, one can proceed with confidence in their research and development activities. Always insist on a COA that provides detailed, quantitative data from validated analytical methods. This diligence at the outset can prevent significant downstream challenges and contribute to the successful development of safe and effective medicines.
References
-
ICH, Q3A(R2) Impurities in New Drug Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2006). Available at: [Link][2]
- U.S. Pharmacopeia, General Chapter <1086> Impurities in Drug Substances and Drug Products.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
- U.S.
-
European Medicines Agency, ICH Q3A (R2) Impurities in new drug substances - Scientific guideline (2006). Available at: [Link][3]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation pattern of Methyl 3-chloro-5-sulfamoylbenzoate
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 3-chloro-5-sulfamoylbenzoate , a critical intermediate in the synthesis of diuretic agents and sulfonamide-based pharmacophores.
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (MW: 249.67 Da) presents a distinct mass spectrometric signature driven by the interplay between its electron-withdrawing substituents (chlorine, sulfamoyl, and methyl ester) arranged in a meta-substituted pattern (1,3,5-substitution).
This guide compares the fragmentation dynamics of this compound against its primary structural analogs:
-
The Hydrolysis Product: 3-Chloro-5-sulfamoylbenzoic acid.
-
The Des-chloro Analog: Methyl 3-sulfamoylbenzoate.
Key Insight: Unlike ortho-substituted benzoates which often exhibit "ortho-effects" (e.g., alcohol elimination), the 1,3,5-substitution pattern of Methyl 3-chloro-5-sulfamoylbenzoate dictates a fragmentation pathway dominated by sequential radical-site initiations at the ester and sulfamoyl moieties, providing a high-fidelity fingerprint for purity analysis.
Experimental Methodologies
To replicate the profiles described, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
Protocol A: GC-MS (Electron Ionization)[1]
-
Instrument: Agilent 7890B/5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Ion Source: EI at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 50–500.
Protocol B: LC-MS (Electrospray Ionization)[2]
-
Instrument: Thermo Q-Exactive or Waters Xevo TQ-S.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive (+) and Negative (-) modes.
-
Capillary Voltage: 3.5 kV (+), 2.5 kV (-).
Fragmentation Mechanism & Analysis
The Molecular Ion & Isotope Pattern
In EI-MS, the molecular ion (M+• ) is observed at m/z 249 .
-
Chlorine Signature: The presence of a single chlorine atom creates a distinctive 3:1 intensity ratio between m/z 249 (
Cl) and m/z 251 ( Cl). -
Stability: The aromatic ring stabilizes the radical cation, making the molecular ion clearly visible (typically 20–40% relative abundance).
Primary Fragmentation Pathways (EI)
The fragmentation is driven by alpha-cleavage at the carbonyl group and sulfonamide bond scission.
-
Pathway 1: Ester Cleavage (Alpha-Cleavage)
-
Step 1: Ionization occurs preferentially at the ester oxygen lone pair.
-
Transition: Loss of a methoxy radical (
OCH , 31 Da). -
Product: Formation of the acylium ion ([Ar-C≡O]+ ) at m/z 218 .
-
Secondary Step: Subsequent loss of CO (28 Da) yields the aryl cation ([Ar]+ ) at m/z 190 .
-
-
Pathway 2: Sulfonamide Scission
-
Step 1: Homolytic cleavage of the S-N bond.
-
Transition: Loss of the amide radical (
NH , 16 Da). -
Product: Sulfonyl cation at m/z 233 .
-
Alternative: Loss of neutral SO
(64 Da) typically requires rearrangement (SO extrusion) to form an aniline-like derivative radical cation at m/z 185 .
-
Visualizing the Fragmentation Tree
The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.
Figure 1: Mechanistic fragmentation tree for Methyl 3-chloro-5-sulfamoylbenzoate under 70 eV Electron Ionization.
Comparative Performance Analysis
This section objectively compares the spectral "fingerprint" of the target compound against its closest alternatives to aid in structural elucidation and impurity profiling.
Comparison Table: Target vs. Analogs
| Feature | Target: Methyl 3-chloro-5-sulfamoylbenzoate | Analog A: 3-Chloro-5-sulfamoylbenzoic Acid | Analog B: Methyl 3-sulfamoylbenzoate |
| Molecular Ion (M+) | m/z 249 | m/z 235 | m/z 215 |
| Isotope Pattern | 3:1 (M : M+2) (Cl present) | 3:1 (M : M+2) (Cl present) | None (No Cl) |
| Base Peak (EI) | m/z 218 [M-OCH | m/z 218 [M-OH] | m/z 184 [M-OCH |
| Diagnostic Loss | -31 Da (Methoxy) | -17 Da (Hydroxyl) | -31 Da (Methoxy) |
| Secondary Loss | -59 Da (COOCH | -45 Da (COOH) | -59 Da (COOCH |
| Polarity (ESI) | Moderate (Ionizes in ESI+/-) | High (Prefers ESI-) | Moderate (Ionizes in ESI+/-) |
Analysis of Differences
-
Vs. The Acid (Analog A): The methyl ester is significantly more volatile and suitable for GC-MS. The acid derivative often requires derivatization (e.g., TMS capping) to prevent peak tailing. In MS, the loss of 31 Da (Target) vs. 17 Da (Acid) is the primary differentiator.
-
Vs. The Des-chloro (Analog B): The absence of the chlorine atom shifts the entire mass spectrum by 34 Da . Crucially, Analog B lacks the M+2 isotope peak, making the target compound instantly recognizable by the chlorine isotopic cluster.
Quantitative Data: Characteristic Ion List
For confirming identity in drug development workflows (e.g., impurity tracking in sulpiride synthesis), use the following ion list.
| m/z (Monoisotopic) | Ion Identity | Formula | Relative Abundance (Est.) |
| 248.98 | Molecular Ion (M+•) | 35–50% | |
| 250.98 | Isotope Peak (M+2) | ~12–16% | |
| 217.96 | Base Peak (Acylium) | 100% | |
| 189.97 | Aryl Cation | 40–60% | |
| 155.00 | Chlorophenyl Cation | 20–30% |
Note: Abundances may vary based on instrument tuning (e.g., quadrupole vs. ion trap).
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Klagkou, K., et al. (2003).[1][2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.[2] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-chlorobenzoate (Analog comparison). NIST Standard Reference Database.[3] [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3). [Link]
Sources
Comparative Guide: Reference Standard Qualification for Methyl 3-chloro-5-sulfamoylbenzoate
CAS: 80066-68-0 (User Provided) | Chemical Class: Sulfonamide Benzoate Ester Application: Critical Process Intermediate (CPI) / Impurity Marker in Diuretic Synthesis[1][2]
Strategic Context & Application
Methyl 3-chloro-5-sulfamoylbenzoate is a specialized intermediate, structurally related to the precursors of thiazide-like diuretics (e.g., Indapamide, Mefruside).[1][2] In drug development, it serves two critical roles:
-
Building Block: A scaffold for amidation reactions where the ester is converted to a benzamide.[2]
-
Impurity Marker: A potential regioisomer or unreacted intermediate carried forward into the final API.[2]
The Challenge: Unlike the final API (e.g., Indapamide USP RS), this specific intermediate often lacks a commercially available "Primary Pharmacopeial Standard."[1][2] Researchers frequently rely on "Chemical Grade" material which is insufficient for GMP release testing.[2]
Objective: This guide outlines the transition from Research Grade material to a Qualified Reference Standard using a self-validating Mass Balance approach.
Comparative Assessment: Grades of Material
The following table contrasts the typical commercial offering with the requirements for a Reference Standard used in GMP/GLP environments.
| Feature | Research Grade (Commercial) | Qualified Reference Standard (Target) | Impact on Data |
| Purity Assignment | Area % (HPLC) only | Mass Balance (% w/w) | Area % ignores water/solvents, leading to potency overestimation. |
| Water Content | "Not Determined" or <1.0% | Measured (Karl Fischer) | Critical for ester stability; moisture drives hydrolysis to the acid form.[1][2] |
| Regio-Isomerism | Often unspecified | Confirmed (NMR/NOE) | 3-chloro-5-sulfamoyl vs. 4-chloro-3-sulfamoyl isomers have different retention times.[1][2] |
| Residual Solvents | Not quantified | Quantified (GC-HS) | Solvents trapped in the crystal lattice affect the true assay weight.[1][2] |
| Traceability | Batch-only | Full Characterization Report | Required for regulatory filing (IND/NDA).[1][2] |
Technical Deep Dive: Characterization Logic
To qualify this molecule, you cannot rely on a single technique.[1][2] You must establish Orthogonal Specificity .
A. Structural Verification (Identity)[1][2]
-
1H-NMR (DMSO-d6): Essential to distinguish the meta-substitution pattern (3,5-disubstituted) from the more common ortho/para patterns found in diuretic precursors.
-
Mass Spectrometry (LC-MS): Confirm molecular ion
or .[1][2] The chlorine isotope pattern ( in 3:1 ratio) is a mandatory diagnostic.[1][2]
B. Purity Assignment (The Mass Balance Approach)
For a primary standard where no external standard exists, purity is calculated, not measured against another.[1][2]
-
HPLC Purity: Measures organic impurities.
-
TGA/KF: Measures volatiles and water.[2]
Experimental Protocol: Qualification of Working Standard
Objective: Qualify a 5g batch of Methyl 3-chloro-5-sulfamoylbenzoate as an In-House Reference Standard.
Step 1: Homogenization & Drying[1]
-
Blend the bulk material to ensure uniformity.[2]
-
Dry a sub-sample under vacuum at 40°C for 4 hours to remove loosely bound volatiles. Note: Avoid high temperatures to prevent ester degradation.[1]
Step 2: Chromatographic Purity (HPLC-UV)[1][2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
.[1][2] -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide/ester bonds).[1][2]
-
Limit: The main peak must be
by area. No single impurity .[2]
Step 3: Volatile Content (GC-HS & KF)[1][2]
-
Water (Karl Fischer): Use coulometric titration.[2] Sulfonamides are generally stable, but the ester can hydrolyze if wet.[1][2] Target:
. -
Residual Solvents (GC-Headspace): Quantify Methanol (synthesis solvent) and any recrystallization solvents.
Step 4: Inorganic Content[1]
-
ROI (USP <281>): Ignite 1g of sample. Sulfonated ash must be
.[2]
Visualization: Qualification Workflow & Logic
The following diagram illustrates the decision matrix for qualifying this specific intermediate.
Caption: Workflow for converting raw chemical synthesis output into a qualified Primary Reference Standard via Mass Balance.
References
-
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2] (Guidelines for reporting and qualification thresholds). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[2] (Official procedures for establishing reference standards). Link[1][2]
-
European Directorate for the Quality of Medicines (EDQM). Technical Guide for the Elaboration of Monographs - Reference Standards.[2] (Methodologies for characterizing non-compendial standards). Link
-
BenchChem. Comparative Guide to the Synthesis of Sulfamoylbenzoates. (Synthesis pathways and impurity profiles). Link
-
PubChem. Compound Summary: Sulfamoylbenzoate Derivatives.[2] (Structural data and chemical properties).[1][2][3][4][5] Link
Sources
- 1. CAS 16423-68-0: Erythrosine | CymitQuimica [cymitquimica.com]
- 2. Erythrosine | C20H8I4O5 | CID 3259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. exsyncorp.com [exsyncorp.com]
Comparative Guide: IR Spectral Characterization of Methyl 3-chloro-5-sulfamoylbenzoate
Executive Summary: The Process Analytical Context
Methyl 3-chloro-5-sulfamoylbenzoate is a critical intermediate in the synthesis of thiazide diuretics (e.g., chlorothiazide). In drug development, the conversion of 3-chloro-5-sulfamoylbenzoic acid to its methyl ester is a rate-limiting step that requires precise monitoring.
This guide moves beyond simple peak listing. It compares the spectral "performance"—defined here as diagnostic resolution and limit of detection—of the ester functional group against its carboxylic acid precursor. We demonstrate why the Carbonyl (
Spectral Characterization: Target vs. Precursor
The following data compares the Target (Ester) against the Starting Material (Acid). The shift in the carbonyl frequency and the collapse of the hydroxyl envelope are the primary metrics for purity assessment.
Table 1: Comparative IR Peak Assignment
| Vibrational Mode | Target: Methyl Ester (cm⁻¹) | Precursor: Carboxylic Acid (cm⁻¹) | Mechanistic Shift Explanation |
| C=O Stretch | 1725 – 1735 (Sharp) | 1680 – 1700 (Broad) | Esterification removes H-bond dimerization present in the acid, shifting |
| O-H Stretch | Absent | 2500 – 3300 (Very Broad) | The "carboxylic acid fence" disappears upon methylation. |
| C-O Stretch | 1260 – 1290 (Strong) | 1210 – 1240 | The |
| N-H Stretch | 3250 – 3350 (Doublet) | 3250 – 3350 (Doublet) | The sulfamoyl ( |
| SO₂ Stretch | ~1340 (Asym) / ~1165 (Sym) | ~1340 (Asym) / ~1165 (Sym) | Characteristic sulfonamide bands; used as an internal standard reference. |
| Aromatic C-H | 3050 – 3100 | 3050 – 3100 | Ring hydrogens (C2, C4, C6) are unaffected by the reaction. |
Note on Substituent Effects: The presence of the electron-withdrawing Chlorine (C3) and Sulfamoyl (C5) groups on the benzene ring increases the
frequency compared to unsubstituted methyl benzoate (~1724 cm⁻¹). This is due to the inductive effect ($ -I $) reducing the resonance contribution of the ring to the carbonyl, increasing its double-bond character.
Mechanistic Insight & Reaction Monitoring
To ensure scientific integrity, we must visualize the logic used to interpret these spectra during a live reaction. The following diagram illustrates the decision tree for monitoring the esterification process.
Figure 1: Logic flow for monitoring the conversion of 3-chloro-5-sulfamoylbenzoic acid to its methyl ester using IR markers.
Experimental Protocol: Validated ATR Methodology
For routine analysis, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and reproducibility, despite slightly lower resolution.
System Suitability Test (SST)
Before analyzing the sample, verify instrument performance:
-
Background Scan: Air spectrum (clean crystal). Ensure
doublet (2350 cm⁻¹) is minimized. -
Polystyrene Standard: Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
Sample Preparation & Acquisition
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of the crystalline ester.
-
Deposition: Place ~5 mg of the solid Methyl 3-chloro-5-sulfamoylbenzoate onto the crystal.
-
Pressure Application: Apply high pressure (clamp) to ensure intimate contact. Crucial: Poor contact results in weak C-H stretches (>3000 cm⁻¹) while strong C=O peaks remain, leading to false ratios.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (Screening) or 64 (Final QC)
-
Range: 4000 – 600 cm⁻¹
-
Interpretation of Interferences
-
Water: A broad hump at 3400 cm⁻¹ can obscure the N-H sulfonamide doublet. Dry the sample in a desiccator if this region is ambiguous.
-
Residual Methanol: Sharp peaks at 1030 cm⁻¹ (C-O) and broad O-H ~3350 cm⁻¹. If observed, the ester requires further drying.
Comparative Performance Analysis
Why choose IR over other analytical techniques for this specific group?
| Feature | IR Spectroscopy | HPLC (UV-Vis) | NMR (¹H) |
| Differentiation | High: Explicitly differentiates -COOH from -COOMe via Carbonyl shift (40 cm⁻¹ Δ). | Medium: Retention times differ, but UV chromophores are nearly identical. | High: Methyl singlet (~3.9 ppm) is diagnostic. |
| Speed | < 2 mins (ATR) | 15-30 mins (Column equilibration + Run) | > 30 mins (Sample prep + Shimming) |
| Cost | Low (No solvents) | High (Solvents, Columns) | Very High (Deuterated solvents) |
| Process Control | Excellent: Can be implemented in-line (PAT probe). | Good: Requires offline sampling. | Poor: Not feasible for real-time monitoring. |
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] Methyl 3-chlorobenzoate Spectral Data.[3] [Link]
-
PubChem. Methyl 3-chlorobenzoate Compound Summary. (CID 17946). [Link]
-
Uno, T., et al. (1963).[4] Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin.[4] [Link]
-
Specac. Interpreting Infrared Spectra: Esters and Carboxylic Acids. [Link]
Sources
- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Methyl 3-chlorobenzoate(2905-65-9)FT-IR [chemicalbook.com]
- 4. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Sulfamoylbenzoate Derivatives
Executive Summary: The Sulfamoylbenzoate Scaffold
The sulfamoylbenzoate moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a versatile pharmacophore across distinct biological targets. Unlike generic sulfonamides primarily known for antibacterial efficacy via dihydropteroate synthase (DHPS) inhibition, sulfamoylbenzoate derivatives exhibit a sophisticated range of activities, most notably as selective inhibitors of Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) and agonists of the Lysophosphatidic Acid Receptor 2 (LPA2) .
This guide provides a technical comparison of these derivatives, analyzing their structure-activity relationships (SAR), potency profiles, and experimental validation protocols.
Mechanistic Comparison & Signaling Pathways
The biological utility of sulfamoylbenzoates diverges significantly based on the substitution pattern at the benzoate and sulfonamide nitrogen.[1][2] We categorize the activity into two primary mechanisms: Purinergic Signaling Modulation (Enzyme Inhibition) and GPCR Activation (Receptor Agonism).
h-NTPDase Inhibition (Purinergic Pathway)
Human NTPDases regulate extracellular nucleotide levels (ATP, ADP) which control inflammation, thrombosis, and cancer progression.[1][2] Sulfamoyl-benzamides have emerged as potent, isoform-selective inhibitors.[2]
-
Mechanism: These derivatives competitively block the hydrolysis of ATP/ADP, preventing the formation of immunosuppressive adenosine.
-
Key Isoforms: h-NTPDase1 (CD39), h-NTPDase2, h-NTPDase3, and h-NTPDase8.[3][4][5]
LPA2 Receptor Agonism (Mucosal Protection)
Sulfamoyl benzoic acid analogues function as specific agonists for the LPA2 G-protein coupled receptor.[6]
-
Mechanism: Activation of LPA2 promotes anti-apoptotic signaling and mucosal barrier protection in the gut, distinct from the proliferative effects of LPA1/LPA3.
Pathway Visualization
The following diagram illustrates the dual-action potential of this scaffold in distinct signaling cascades.
Figure 1: Divergent biological mechanisms of sulfamoylbenzoate derivatives. The scaffold acts as an inhibitor in the purinergic pathway (red T-bar) and an agonist in the LPA2 pathway (green arrow).
Comparative Structure-Activity Relationship (SAR)[1][5]
The efficacy of these derivatives is strictly governed by the "R-group" substitutions. The table below compares the potency of key derivatives identified in recent literature.
Potency Data Comparison
| Derivative Class | Compound Code | Target Isoform | Activity Type | Potency (IC50/EC50) | Key Structural Feature |
| Sulfamoyl-benzamide | 3i | h-NTPDase1 | Inhibitor | 2.88 ± 0.13 µM | 4-bromoaniline (amide side) + 4-Cl (ring) |
| Sulfamoyl-benzamide | 3j | h-NTPDase2 | Inhibitor | 0.29 ± 0.07 µM | Benzylamine (sulfamoyl side) + 2-Cl (ring) |
| Sulfamoylbenzoic acid | 2d | h-NTPDase8 | Inhibitor | 0.28 ± 0.07 µM | Cyclopropyl (sulfamoyl side) + 2-Cl (ring) |
| Sulfamoyl Benzoic Acid | SBA-Analog | LPA2 GPCR | Agonist | < 1.0 nM | Non-lipid structure mimicking LPA phosphate |
| Benzothiazole-Sulfonamide | A07 | S. aureus | Antibacterial | 15.6 µg/mL | Chloro/Methoxy substitution on aryl ring |
SAR Insights & Causality
-
Halogenation Impact (NTPDase): The presence of electron-withdrawing groups (Cl, Br) on the benzoate ring significantly enhances potency. For h-NTPDase1, the combination of a 4-chloro substituent on the benzene ring and a 4-bromophenyl amide (Compound 3i) creates a hydrophobic interaction favorable for the active site.
-
Cyclopropyl Selectivity: A cyclopropyl group on the sulfonamide nitrogen (Compound 2d) shifts selectivity towards h-NTPDase8 . The steric constraint of the cyclopropyl ring likely fits a specific hydrophobic pocket unique to the isoform 8, which is absent in isoforms 1 and 2.
-
LPA2 Specificity: Unlike lipid-based LPA agonists, sulfamoyl benzoic acids lack the labile phosphate ester, providing metabolic stability while maintaining sub-nanomolar affinity due to the acidic sulfamoyl moiety mimicking the phosphate headgroup.
Experimental Protocols
To ensure reproducibility, the following protocols outline the validation of these derivatives.
Protocol: Malachite Green Phosphate Assay (h-NTPDase Inhibition)
This colorimetric assay quantifies the release of inorganic phosphate (Pi) during ATP hydrolysis.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.[4]
-
Substrate: ATP or ADP (Concentration matched to Km of specific isoform).
-
Detection: Malachite Green Reagent (Ammonium molybdate + Malachite green).
Workflow:
-
Incubation: Mix 10 µL of test compound (dissolved in DMSO) with 10 µL of recombinant h-NTPDase enzyme in assay buffer. Incubate at 37°C for 10 minutes.
-
Reaction Start: Add 20 µL of ATP substrate. Incubate for 15 minutes at 37°C.
-
Termination: Add 20 µL of Malachite Green reagent to stop the reaction.
-
Development: Incubate for 15-20 minutes at room temperature for color development (green complex formation).
-
Measurement: Read Absorbance at 630 nm .
-
Calculation: % Inhibition =
.
Protocol: Synthesis of Sulfamoyl-Benzamides
Causality: A linear synthesis approach is preferred to allow divergent modification of the amide and sulfonamide ends separately.
Figure 2: Modular synthetic pathway allowing independent optimization of R1 (sulfonamide) and R2 (amide) substituents.
Pharmacokinetic & Stability Profile
Sulfamoylbenzoates offer distinct ADME advantages over traditional phosphate-based drugs (like native LPA) or highly lipophilic inhibitors.
-
Solubility: The sulfonamide group acts as a polar handle, improving aqueous solubility compared to pure lipophilic pharmacophores.
-
Metabolic Stability:
-
Vs. Phosphate Esters: Sulfamoylbenzoates are resistant to phosphatase hydrolysis, a critical advantage for LPA2 agonists intended for systemic or oral delivery.
-
Vs. Esters: The benzamide linkage is generally more stable to plasma esterases than ester-linked analogs.
-
-
Toxicity: While sulfonamides carry a risk of hypersensitivity (Stevens-Johnson syndrome), the benzoate derivatives typically lack the specific arylamine structure responsible for the highest allergy rates in sulfa drugs.
Conclusion
The sulfamoylbenzoate scaffold is not merely a structural variation of generic sulfonamides but a distinct pharmacophore with tunable selectivity.
-
For Enzyme Inhibition: Use Sulfamoyl-benzamides (e.g., Compound 3i) when targeting purinergic signaling (h-NTPDase1/2) in inflammation or cancer models.
-
For Receptor Agonism: Use Sulfamoyl benzoic acids for high-affinity, metabolically stable activation of LPA2 receptors in mucosal protection studies.
Researchers should prioritize the 4-chloro-3-sulfamoyl substitution pattern as a starting point for library generation, as it consistently yields high biological activity across diverse targets.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Source: PubMed URL:[7][Link]
-
Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. Source: RSC Advances URL:[8][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Methyl 3-chloro-5-sulfamoylbenzoate proper disposal procedures
Executive Summary: Immediate Action Card
Methyl 3-chloro-5-sulfamoylbenzoate is a halogenated aromatic ester with a sulfonamide moiety. It poses specific environmental risks (aquatic toxicity) and operational hazards (potential allergen/sensitizer).
| Parameter | Critical Directive |
| Waste Stream | Halogenated Organic Waste . strictly segregated from non-halogenated solvents. |
| Drain Disposal | STRICTLY PROHIBITED. Toxic to aquatic life. |
| Incompatibility | Strong oxidizers, strong bases (hydrolysis risk), alkali metals.[1] |
| Primary PPE | Double Nitrile Gloves (0.11mm+), Safety Goggles, Lab Coat.[1] N95/P100 if powder. |
| RCRA Status | Not P- or U-listed specific; characterize as Hazardous Waste (Toxic/Irritant) . |
Chemical Profile & Risk Assessment
To dispose of this compound safely, one must understand its functional reactivity.[1][2] We are not just discarding "waste"; we are managing a chemical system to prevent downstream reactions.
-
Halogenated Core (Chloro- group): The presence of chlorine dictates that this waste cannot be incinerated in standard fuel-blending kilns. It requires high-temperature incineration with acid gas scrubbers to prevent the formation of dioxins and hydrochloric acid emissions.
-
Sulfonamide Moiety: Sulfonamides are biologically active (antibiotic/diuretic precursors). Improper disposal can lead to environmental bacterial resistance. Dermal contact must be minimized to prevent sensitization (sulfa allergy).
-
Benzoate Ester: Susceptible to hydrolysis in basic conditions, releasing the free acid and methanol. Keep waste streams neutral to slightly acidic to maintain stability during storage.
Detailed Disposal Protocol
A. Solid Waste (Pure Substance)
Applicable for expired reagent, spill cleanup residues, or contaminated solids.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
-
Labeling: Mark the container clearly with "HAZARDOUS WASTE - SOLID, TOXIC, ORGANIC, N.O.S. (Methyl 3-chloro-5-sulfamoylbenzoate)." [1]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin.[1]
-
Sealing: Ensure the lid is chemically resistant (phenolic or polypropylene) and taped securely before handover.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for reaction byproducts or dissolved reagent.
-
Solvent Characterization:
-
Scenario A (Halogenated Solvent): If dissolved in DCM, Chloroform, or Chlorobenzene, dispose of in the "Halogenated Waste" carboy.[1]
-
Scenario B (Non-Halogenated Solvent): If dissolved in Methanol, Ethyl Acetate, or Acetone, the presence of the solute (Methyl 3-chloro-5-sulfamoylbenzoate) contaminates the entire stream .[1] You must tag this stream as "Halogenated" because of the solute.
-
Scientific Logic:[3] Even small amounts of halogenated solute render a non-halogenated solvent unsuitable for standard fuel blending.
-
-
pH Check: Ensure the waste solution is pH 4–9. If highly acidic or basic, neutralize carefully before adding to the carboy to prevent exothermic reactions or gas evolution in the waste drum.[1]
Workflow Visualization
The following diagram outlines the decision logic for disposing of Methyl 3-chloro-5-sulfamoylbenzoate.
Figure 1: Decision logic for segregating halogenated organic intermediates. Note that non-halogenated solvents must be re-classified if they contain halogenated solutes.
Spill Management & Emergency Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization (dust) or spread.
| Step | Action | Scientific Rationale |
| 1. Isolate | Evacuate immediate area. Post "Do Not Enter" signage.[4] | Prevents tracking of the sulfonamide sensitizer into common areas. |
| 2. PPE Up | Don N95/P100 respirator, goggles, and double nitrile gloves . | The dust is an irritant; double gloving creates a sacrificial layer against permeation. |
| 3. Contain | Dry Spill: Cover with wet paper towels (to dampen dust) then scoop.Wet Spill: Circle with absorbent pads (pig mats). | Preventing dust generation is critical for respiratory safety. |
| 4. Clean | Wipe surface with soap and water, followed by Isopropanol.[1] | Solubilizes residual organic ester; soap removes particulate matter. |
| 5. Dispose | Place all cleanup materials into a hazardous waste bag/pail. | Debris is now regulated hazardous waste (Trace-contaminated). |
Regulatory Compliance (US/EU Context)
-
EPA (USA): While not explicitly P-listed, this material must be characterized under 40 CFR 262.11 .[1] It falls under "Process Waste" and likely exhibits toxicity characteristics.
-
Halogenated Solvent Rule: If the total halogen content in a waste stream exceeds 1,000 ppm, it is legally defined as halogenated waste (F-listed or characteristic) and must be treated via specific incineration protocols [1].[1]
-
ECHA (EU): Treat as "Substance of Very High Concern" (SVHC) protocols regarding aquatic toxicity release prevention [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Chlorosulfonamide Derivatives. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 3-chloro-5-sulfamoylbenzoate
Topic: CAS Number: 1339244-41-5
Executive Safety Summary
To: Research Scientists & Laboratory Operations Managers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety & PPE Protocol for Methyl 3-chloro-5-sulfamoylbenzoate
The Core Directive: Methyl 3-chloro-5-sulfamoylbenzoate is a functionalized benzoic acid derivative containing both a chlorine substituent and a sulfonamide moiety. While often classified under generic GHS categories for irritants, the presence of the sulfamoyl group (-SO₂NH₂) necessitates a higher tier of vigilance regarding respiratory and dermal sensitization .
Standard "lab coat and glasses" protocols are insufficient for long-term handling or scale-up. This guide mandates a Barrier-First Strategy , prioritizing the containment of fine particulates and the prevention of haptenization (immune sensitization) via skin contact.
Hazard Assessment & Toxicology Logic
Before selecting PPE, we must understand the mechanism of harm. This compound presents a dual-threat profile:
| Hazard Class | GHS Code | Mechanism of Action | Critical Prevention Focus |
| Skin Irritation | H315 | Acidic hydrolysis on moist skin; direct cytotoxicity. | Prevent contact with sweat/lipid layer. |
| Eye Irritation | H319 | Mechanical abrasion (dust) + chemical irritation (pH drop). | Seal eyes from airborne fines. |
| STOT-SE | H335 | Mucosal inflammation in the upper respiratory tract. | Filtration of <5µm particles. |
| Sensitization | H317 * | Suspected: Sulfonamide moieties are known haptens. | Zero-tolerance for skin exposure. |
*Note: While specific sensitization data for CAS 1339244-41-5 may be limited, the structural homology to other sulfonamides mandates treating it as a potential sensitizer (Precautionary Principle).
Personal Protective Equipment (PPE) Protocol
This protocol uses a "Zone Defense" approach. Select the level based on your specific operation.
A. Respiratory Protection (The Primary Defense)
-
Rationale: As a solid intermediate, the highest risk is inhalation of airborne dust during weighing or transfer.
-
Standard Operation (Weighing < 1g):
-
Device: N95 (NIOSH) or FFP2 (EN 149) filtering facepiece.
-
Condition: Must be fit-tested.
-
-
High-Risk Operation (Weighing > 1g, Milling, or Open Flask Heating):
-
Device: Half-face elastomeric respirator.
-
Cartridge: P100/HEPA (for particulates) + OV/AG (Organic Vapor/Acid Gas) combo cartridge.
-
Why OV/AG? If the ester hydrolyzes or if residual solvents are present, the OV/AG layer protects against acidic vapors (HCl, SO₂) and organic fumes.
-
B. Dermal Protection (The Barrier)
-
Rationale: Nitrile is generally resistant to benzoate esters, but "breakthrough" can occur unnoticed with thin disposable gloves.
-
Glove Selection:
-
Material: Nitrile Rubber (minimum 5 mil thickness).
-
Technique: Double-Gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue)
-
Outer Glove: 5-8 mil Nitrile (Standard purple/black)
-
Visual Indicator: If the inner glove color becomes visible or stained, the outer barrier is compromised.
-
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
C. Ocular Protection
-
Standard: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.
-
High Risk: Face shield worn over goggles during reactor loading.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Engineering Control: All handling must occur inside a Chemical Fume Hood or a Powder Weighing Station .
-
Static Control: Use an anti-static gun or ionizer bar. Sulfamoylbenzoates are often dry, crystalline powders prone to static charge, which causes "particle jumping."
-
Surface Prep: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray grains.
Phase 2: Synthesis & Reaction
-
Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid dumping solid into boiling solvent to prevent "bumping" and aerosolization.
-
Incompatibility Check: Avoid mixing with Strong Oxidizers (fire risk) or Strong Bases (rapid hydrolysis releasing ammonia or heat).
-
Temperature: If heating >50°C, ensure the condenser is active before heating begins to trap any volatile degradation products.
Phase 3: Cleanup & Decontamination
-
Dry Wipe: Do not use a wet rag initially. Use a dry Chem-Wipe to pick up bulk powder.
-
Solvent Wash: Follow with a wipe dampened in Acetone or Ethanol (solubilizes the ester).
-
Final Wash: Soap and water to remove residues.
-
Doffing: Remove outer gloves → Remove goggles → Remove respirator → Remove inner gloves → Wash hands immediately.
Decision Logic: Risk Assessment Visualization
The following diagram illustrates the decision-making process for selecting PPE based on the scale and state of the chemical.
Figure 1: PPE Selection Logic Flowchart based on physical state and operational scale.
Disposal & Emergency Response
| Scenario | Protocol |
| Spill (Solid) | Do not sweep. Sweeping creates dust. Cover with a damp paper towel to weigh down particles, then scoop into a hazardous waste bag. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use sawdust (reaction risk). Place in a container marked "Halogenated Organic Waste." |
| Eye Contact | Time is tissue. Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (ophthalmologist). |
| Skin Contact | Wash with soap and water for 5 minutes. Do not use solvent (ethanol) on skin, as it may drive the chemical deeper into the dermis. |
| Waste Stream | Classify as Halogenated Organic Solvent Waste . Do not pour down the drain. |
References
-
National Center for Advancing Translational Sciences (NCATS) . Methyl 4-chloro-3-sulfamoylbenzoate (Structural Analog Data). Inxight Drugs. Retrieved February 25, 2026, from [Link]
-
PubChem . Methyl 3-chlorobenzoate (Substructure Hazard Data). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA) . Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Retrieved February 25, 2026, from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
